4,4-Dimethoxybutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-8-6(9-2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMQWOBGOWNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177636 | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23068-87-3 | |
| Record name | 4,4-Dimethoxy-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4,4-dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical properties of 4,4-dimethoxybutan-1-ol (CAS No: 23068-87-3), a versatile bifunctional molecule with applications in chemical synthesis, particularly as an intermediate in the pharmaceutical and fragrance industries.[1][2] This document collates available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of chemical compounds.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application in synthesis, and purification processes. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₃ | [3][] |
| Molecular Weight | 134.17 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 180.9 °C at 760 mmHg (~194 °C) | [1][2][] |
| Melting Point | N/A | [1] |
| Density | 0.97 g/cm³ | [1][] |
| Solubility | N/A | [1] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized methodologies for determining the key physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point is a critical indicator of a liquid's volatility and purity. Two common methods for its determination are the Thiele tube method and the distillation method.
1. Thiele Tube Method (Micro Method)
This method is suitable for small sample volumes.[6]
-
Apparatus: Thiele tube, thermometer (calibrated), capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil, ensuring the oil level is above the sample.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
-
2. Simple Distillation Method
This method is suitable for larger sample volumes and can also be used for purification.[8]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound (at least 5 mL) and a few boiling chips are placed in the distillation flask.[8]
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
The sample is heated gently.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the first drop of distillate is collected in the receiving flask. This temperature represents the boiling point.
-
The barometric pressure should be recorded as the boiling point is pressure-dependent.[8]
-
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward method for its determination involves a balance and a graduated cylinder or pycnometer for higher accuracy.
-
Apparatus: A calibrated balance, a graduated cylinder (e.g., 10 mL), or a pycnometer.
-
Procedure:
-
The mass of the clean, dry graduated cylinder or pycnometer is accurately measured and recorded.[9]
-
A known volume of this compound is carefully added to the graduated cylinder or the pycnometer is filled to its calibrated mark.
-
The mass of the cylinder/pycnometer containing the liquid is measured and recorded.[9]
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.
-
The density is calculated by dividing the mass of the liquid by its volume.[10] The temperature at which the measurement is made should be recorded as density is temperature-dependent.[11]
-
Determination of Solubility
Determining the solubility of a compound in various solvents is crucial for its application in reactions and formulations. A standardized method for water solubility is provided by the OECD Test Guideline 105.[12][13][14][15][16]
OECD 105: Water Solubility (Flask Method)
This method is suitable for substances with a solubility of 10 mg/L or higher.
-
Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, an analytical balance, and a suitable analytical method for determining the concentration of the solute (e.g., gas chromatography, HPLC).
-
Procedure:
-
A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[13][15]
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).[13]
-
The solution is then allowed to stand to allow for phase separation.
-
A sample of the aqueous phase is carefully taken, ensuring no undissolved particles are included. This may require centrifugation or filtration.
-
The concentration of this compound in the aqueous sample is determined using a validated analytical method.
-
The experiment is repeated to ensure reproducibility.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. Cas 23068-87-3,this compound | lookchem [lookchem.com]
- 2. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 3. This compound | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]
- 10. homesciencetools.com [homesciencetools.com]
- 11. uoanbar.edu.iq [uoanbar.edu.iq]
- 12. filab.fr [filab.fr]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 14. laboratuar.com [laboratuar.com]
- 15. oecd.org [oecd.org]
- 16. Water Solubility | Scymaris [scymaris.com]
An In-Depth Technical Guide to 4,4-Dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-dimethoxybutan-1-ol, a versatile bifunctional molecule with applications in organic synthesis. This document details its nomenclature, chemical properties, and a representative synthetic protocol.
Chemical Identity and Nomenclature
The nomenclature of a chemical compound is critical for unambiguous identification in research and development. This compound is recognized by its systematic IUPAC name and a variety of synonyms.
IUPAC Name: this compound[1]
Synonyms: A comprehensive list of synonyms for this compound is provided below, which can be useful when searching chemical databases and literature.
-
4,4-Dimethoxy-1-butanol
-
4-Hydroxybutanal dimethyl acetal
-
4-Hydroxy-butyraldehyde dimethyl acetal
-
1,1-Dimethoxy-4-hydroxybutane
-
4,4-dimethoxybutanol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol |
| CAS Number | 23068-87-3 |
| Boiling Point | 180.9 °C at 760 mmHg |
| Density | 0.97 g/cm³ |
| Flash Point | 63.2 °C |
| Refractive Index | 1.418 |
Synthesis of this compound
This compound is a valuable building block in organic synthesis due to its two distinct reactive sites: a primary alcohol and a dimethyl acetal. The acetal serves as a stable protecting group for a butyraldehyde functionality, which can be deprotected under acidic conditions. This allows for selective reactions at the hydroxyl group.[1]
A common and efficient method for the synthesis of this compound involves a two-step process starting from a suitable precursor like 4-oxobutyraldehyde. The first step is an acid-catalyzed acetalization, followed by the selective reduction of the aldehyde.[1]
Experimental Protocol: Synthesis via Reduction of 4,4-Dimethoxybutanal
The following is a representative experimental protocol for the synthesis of this compound from 4,4-dimethoxybutanal.
Materials:
-
4,4-dimethoxybutanal
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of 4,4-dimethoxybutanal in a mixture of dichloromethane and methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of deionized water.
-
Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Washing: The combined organic layers are washed with saturated aqueous ammonium chloride and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or column chromatography if necessary.
Visualizing the Synthetic Pathway
The synthesis of this compound from a precursor like γ-butyrolactone involves several key transformations. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to 4-hydroxybutyraldehyde dimethyl acetal
Synonyms: 4,4-dimethoxybutan-1-ol CAS Number: 23068-87-3
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-hydroxybutyraldehyde dimethyl acetal, also known as this compound. This bifunctional molecule, featuring both a primary alcohol and a protected aldehyde in the form of a dimethyl acetal, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-hydroxybutyraldehyde dimethyl acetal.
| Property | Value |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol |
| Boiling Point | 180.9 °C at 760 mmHg |
| Density | 0.97 g/cm³ |
| Refractive Index | 1.418 |
| Flash Point | 63.2 °C |
| pKa | 15.14±0.10 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-hydroxybutyraldehyde dimethyl acetal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the two methoxy groups around 3.3-3.5 ppm. The protons on the butane backbone appear as a series of multiplets, and the hydroxyl proton presents as a broad singlet, with its chemical shift being dependent on solvent and concentration.[1]
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the two equivalent methoxy carbons, the acetal carbon, and the carbons of the butanol chain.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for its functional groups. A broad and strong band in the region of 3200–3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Strong bands in the 1050–1150 cm⁻¹ range are indicative of the C-O stretching vibrations of the alcohol and acetal functionalities.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) may be observed. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). Acetals can fragment through cleavage of the C-C bond adjacent to the acetal group or loss of an alkoxy group.[1]
Synthesis of 4-hydroxybutyraldehyde dimethyl acetal
There are two primary synthetic routes to this compound, both of which are outlined below.
Experimental Protocols
1. Reduction of 4,4-dimethoxybutanal
This method involves the chemoselective reduction of the aldehyde functionality of 4,4-dimethoxybutanal to a primary alcohol.
-
Reaction Scheme:
-
Detailed Methodology:
-
Dissolve 4,4-dimethoxybutanal in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.[1]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.[2]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[1]
-
Quench the reaction by the slow addition of water or a dilute acid solution.
-
Perform a work-up by extracting the product into an organic solvent like diethyl ether or dichloromethane.[2][3]
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][3]
-
Purify the crude this compound by distillation or column chromatography.
-
2. Acid-Catalyzed Acetalization of 4-hydroxybutanal
This approach involves the protection of the aldehyde group of 4-hydroxybutanal as a dimethyl acetal using methanol in the presence of an acid catalyst.
-
Reaction Scheme:
-
Detailed Methodology:
-
Dissolve 4-hydroxybutanal in an excess of anhydrous methanol.[1]
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[4]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.[1]
-
Once the reaction is complete, neutralize the acid catalyst with a weak base, such as sodium bicarbonate.[4]
-
Remove the excess methanol under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, filter, and remove the solvent to obtain the crude product.
-
Purify by distillation or column chromatography.
-
Chemical Reactivity and Applications
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a latent electrophilic aldehyde, makes it a versatile intermediate in organic synthesis.[1]
Key Reactions
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4,4-dimethoxybutanal) or carboxylic acid (4,4-dimethoxybutanoic acid) using standard oxidizing agents.[1]
-
Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters.[1]
-
Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.
-
Deprotection of the Acetal: The dimethyl acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.[1]
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of a variety of complex molecules.
-
Medicinal Chemistry: It is an important intermediate in the development of new therapeutic agents. Its structure provides a scaffold that can be elaborated at both ends to create diverse molecular architectures for biological screening.[1] It is a precursor for the synthesis of tetrahydropyranols and hydropyranooxepans, which are significant motifs in many natural products and synthetic drugs.[1]
-
Agrochemicals: The ketone derivative, 4,4-dimethoxy-2-butanone, which can be synthesized from this compound via oxidation, is a key intermediate in the production of certain agrochemicals, including herbicides based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.[1]
-
Flavor and Fragrance Industry: This compound and its derivatives are used as precursors in the synthesis of aroma compounds.[1]
Signaling Pathways and Biological Activity
Currently, there is no available information in the scientific literature to suggest that 4-hydroxybutyraldehyde dimethyl acetal is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a synthetic intermediate in the creation of biologically active molecules.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Key reactions of this compound.
References
Spectroscopic Characterization of 4,4-dimethoxybutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4,4-dimethoxybutan-1-ol (CAS No: 23068-87-3), a bifunctional molecule featuring both a primary alcohol and a dimethyl acetal functional group.[1] The comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural confirmation and for understanding its reactivity in synthetic applications.[1]
Molecular Structure and Properties
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.3 - 3.5 | s (singlet) | 6H |
| -CH(OCH₃)₂ | Data not available | t (triplet) | 1H |
| -CH₂-CH(OCH₃)₂ | Data not available | m (multiplet) | 2H |
| -CH₂-CH₂OH | Data not available | m (multiplet) | 2H |
| -CH₂OH | Data not available | t (triplet) | 2H |
| -OH | Variable | br s (broad singlet) | 1H |
| Data based on typical chemical shifts for similar functional groups.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ | Data not available |
| -CH(OCH₃)₂ | Data not available |
| -CH₂-CH(OCH₃)₂ | Data not available |
| -CH₂-CH₂OH | Data not available |
| -CH₂OH | Data not available |
| While specific shifts are not readily available in the search results, key resonances expected include those for the two equivalent methoxy carbons, the acetal carbon, and the distinct carbons of the butanol chain.[1] |
Table 3: IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | ~3200 - 3600 | Broad, strong absorption |
| C-O (alcohol, acetal) | ~1050 - 1150 | Strong absorption |
| Source: Benchchem[1] |
Table 4: Mass Spectrometry Data
| Feature | m/z Value | Notes |
| Molecular Ion (M⁺) | 134.09 | Calculated from the molecular formula C₆H₁₄O₃.[2] |
| Fragmentation Patterns | Not explicitly detailed in search results | Characteristic fragmentation patterns are expected.[1] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for determining the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation:
-
Instrumentation and Acquisition:
-
Acquire spectra on a high-field NMR spectrometer.
-
For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the T₁ value) between scans to allow for full relaxation of the nuclei.[5]
-
The number of scans can be adjusted based on the sample concentration, typically ranging from 32 to 128 for dilute samples.[5]
-
-
Data Processing:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation (Neat Liquid):
-
As this compound is a liquid, it can be analyzed directly as a thin film.[6]
-
Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Carefully place a second salt plate on top, allowing the liquid to spread into a uniform thin film between the plates.[6][7]
-
-
Instrumentation and Acquisition:
-
Data Processing:
-
The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify characteristic absorption bands corresponding to the molecule's functional groups.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.
Protocol:
-
Sample Introduction and Ionization (Electron Impact - EI):
-
Introduce a small amount of the sample into the mass spectrometer's ion source, where it is vaporized in a high vacuum.[9][10]
-
Bombard the gaseous molecules with a high-energy electron beam. This typically ejects an electron, forming a positively charged molecular ion (M⁺).[10]
-
Excess energy from the ionization process can cause the molecular ion to break apart into smaller fragment ions.[10]
-
-
Mass Analysis:
-
Detection and Data Processing:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[11]
-
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and structural relationships.
Caption: General workflow for spectroscopic analysis of this compound.
Caption: Correlation of molecular structure with expected spectroscopic signals.
References
- 1. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 2. This compound | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. rsc.org [rsc.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 6. webassign.net [webassign.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ursinus.edu [ursinus.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Experimental reporting [rsc.org]
In-Depth Technical Guide to the 1H NMR Spectrum of 4,4-dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4,4-dimethoxybutan-1-ol. The document details the expected chemical shifts, multiplicities, and coupling constants, offering a foundational dataset for the structural elucidation and quality control of this versatile bifunctional molecule.
Introduction
This compound is a valuable building block in organic synthesis, featuring both a primary alcohol and a protected aldehyde in the form of a dimethyl acetal. This unique structure allows for selective chemical transformations at either functional group. Accurate structural verification is paramount in its application, and 1H NMR spectroscopy is a primary analytical technique for this purpose. This guide offers an in-depth interpretation of its proton NMR spectrum.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These values are based on computational predictions and provide a reliable reference for spectral interpretation.
| Proton Assignment (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ (a) | ~3.32 | Singlet (s) | 6H | N/A |
| -CH(OCH₃)₂ (b) | ~4.38 | Triplet (t) | 1H | ~5.5 |
| -CH₂-CH(OCH₃)₂ (c) | ~1.65-1.75 | Multiplet (m) | 2H | N/A |
| -CH₂-CH₂OH (d) | ~1.55-1.65 | Multiplet (m) | 2H | N/A |
| -CH₂OH (e) | ~3.64 | Triplet (t) | 2H | ~6.5 |
| -OH (f) | Variable | Broad Singlet (br s) | 1H | N/A |
Spectral Interpretation
The 1H NMR spectrum of this compound presents a clear set of signals corresponding to the distinct proton environments within the molecule.
-
Methoxy Protons (a): The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a sharp singlet at approximately 3.32 ppm.[1] The singlet multiplicity arises from the absence of adjacent protons.
-
Acetal Proton (b): The single proton of the acetal group (-CH(OCH₃)₂) is anticipated to resonate as a triplet at around 4.38 ppm. This triplet pattern is due to coupling with the two adjacent methylene protons (c).
-
Methylene Protons (c and d): The two methylene groups in the butane backbone (-CH₂-CH(OCH₃)₂ and -CH₂-CH₂OH) are diastereotopic and will appear as complex multiplets in the region of 1.55-1.75 ppm. Their signals overlap, making a precise assignment challenging without further 2D NMR experiments.
-
Hydroxymethyl Protons (e): The two protons of the methylene group attached to the hydroxyl function (-CH₂OH) are expected to be a triplet at approximately 3.64 ppm. This splitting is caused by the adjacent methylene protons (d). Protons on a carbon adjacent to an alcohol oxygen typically appear in the 3.4-4.5 ppm range.
-
Hydroxyl Proton (f): The hydroxyl proton (-OH) typically appears as a broad singlet with a variable chemical shift. Its broadness is a result of chemical exchange with residual water or other protic species in the solvent. The signal's position is also sensitive to concentration and temperature. This exchange often decouples the hydroxyl proton from adjacent protons, resulting in a singlet.
Experimental Protocol
The following provides a general methodology for acquiring the 1H NMR spectrum of this compound.
4.1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Gently agitate the tube to ensure a homogeneous solution.
4.2. Instrument Parameters
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) is a common choice. Other deuterated solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used.
-
Temperature: Standard room temperature (e.g., 298 K).
-
Acquisition: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically adequate.
4.3. D₂O Exchange
To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.
Visualization of Molecular Structure and J-Coupling
The following diagram illustrates the structure of this compound and the key through-bond (J-coupling) interactions that lead to the observed splitting patterns in the 1H NMR spectrum.
Caption: Structure of this compound with proton labels and key J-coupling interactions.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4,4-dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4-dimethoxybutan-1-ol. This bifunctional molecule, containing both a primary alcohol and a dimethyl acetal functional group, is a valuable building block in organic synthesis.[1] Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications.
Predicted 13C NMR Chemical Shift Data
Due to the absence of readily available experimental spectral data in public databases, the 13C NMR chemical shifts for this compound have been predicted using computational methods. The following table summarizes the predicted chemical shifts for each carbon atom in the molecule. The carbon atoms are numbered according to standard IUPAC nomenclature.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 62.4 |
| C2 | 28.1 |
| C3 | 31.5 |
| C4 | 104.2 |
| OCH₃ | 53.4 |
Prediction Source: nmrdb.org
Molecular Structure and 13C NMR Assignments
The following diagram illustrates the molecular structure of this compound with each carbon atom labeled with its corresponding predicted 13C NMR chemical shift.
Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
This section outlines a standard protocol for acquiring a 13C NMR spectrum of a liquid alcohol sample such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.
-
Solvent: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: For a routine 13C NMR spectrum, a concentration of 10-50 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
NMR Tube: Use a clean, dry, standard 5 mm NMR tube.
-
Procedure:
-
Weigh the desired amount of this compound and transfer it to a small vial.
-
Add the appropriate volume of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely.
-
2. Instrument Setup and Data Acquisition:
The following are general parameters for a modern NMR spectrometer (e.g., 400 MHz). Specific parameters may need to be optimized for the instrument in use.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent Lock: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks. Automated shimming routines are typically sufficient.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees is a good compromise between signal intensity and relaxation time.
-
Acquisition Time (AT): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for quantitative analysis of small molecules. For simple detection, a shorter delay can be used to reduce the total experiment time.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, multiple scans are required. A typical range is 128 to 1024 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is usually sufficient to cover the entire range of carbon chemical shifts in organic molecules.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent. For CDCl₃, the central peak of the triplet is at 77.16 ppm.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the 13C NMR analysis of a chemical compound.
References
The Versatile C4 Building Block: A Technical Guide to the Bifunctional Nature of 4,4-Dimethoxybutan-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethoxybutan-1-ol is a valuable bifunctional molecule in organic synthesis, offering a unique combination of a primary alcohol and a protected aldehyde in the form of a dimethyl acetal. This orthogonal reactivity allows for selective transformations at either functional group, making it a crucial C4 building block for the construction of complex molecular architectures. This technical guide explores the diverse applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and fragrances, with a focus on its role in the formation of heterocyclic systems and in total synthesis. Detailed experimental protocols for key transformations and a summary of quantitative data are provided to facilitate its practical application in the laboratory.
Introduction: The Strategic Advantage of Bifunctionality
In the realm of organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex target molecules.[1] this compound, also known as 4-hydroxybutyraldehyde dimethyl acetal, exemplifies this principle by possessing two distinct and chemoselectively addressable functional groups: a nucleophilic primary alcohol (-OH) and a latent electrophilic aldehyde, protected as a dimethyl acetal [-CH(OCH₃)₂].[1] This inherent duality is the cornerstone of its synthetic utility, enabling sequential or orthogonal manipulations of its functionalities.[1]
The primary alcohol can readily undergo a variety of common transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution.[1] Concurrently, the dimethyl acetal serves as a robust protecting group for the butyraldehyde moiety, stable to a wide range of reaction conditions but readily deprotected under acidic conditions to unveil the reactive aldehyde.[1] This orthogonal reactivity profile makes this compound a highly versatile C4 synthon for the elaboration of molecular complexity.[1]
Key Physicochemical and Spectroscopic Data
For unambiguous identification and characterization of this compound, a combination of physical and spectroscopic data is essential.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₃ | [2][3] |
| Molecular Weight | 134.17 g/mol | [2][3] |
| Boiling Point | 180.9 °C at 760 mmHg | [2] |
| Density | 0.97 g/cm³ | [2] |
| Refractive Index | 1.418 | [2] |
| ¹H NMR | Signals corresponding to methoxy groups (~3.3-3.5 ppm), hydroxyl proton, and the butane backbone. | [1] |
| ¹³C NMR | Resonances for the two methoxy carbons, the carbon bearing the acetal, and the carbons of the butanol chain. | [1] |
| IR Spectroscopy | Broad O-H stretch (~3200–3600 cm⁻¹) and C-O stretches (~1050–1150 cm⁻¹). | [1] |
Synthetic Applications: A Gateway to Molecular Diversity
The unique structural attributes of this compound position it as a key intermediate in the synthesis of a wide array of organic molecules, with significant applications in medicinal chemistry and drug development.[1][4]
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the core of a vast number of pharmaceuticals. This compound serves as a valuable precursor for several important heterocyclic systems.
-
Tetrahydropyranols and Hydropyranooxepans: This building block is frequently employed in the synthesis of tetrahydropyranol and hydropyranooxepan ring systems, which are prevalent structural motifs in many biologically active natural products and synthetic drugs.[1][2]
-
Pyrimidines: The ketone analog, 4,4-dimethoxy-2-butanone, readily synthesized by oxidation of this compound, is a direct precursor for the synthesis of substituted 2-aminopyrimidines.[1] These are synthesized by reacting the ketone with guanidines.[1] Pyrimidine cores are fundamental to numerous therapeutic agents.
The logical workflow for the synthesis of pyrimidines from this compound is depicted below:
Figure 1. Synthesis of Pyrimidines.
Total Synthesis of Natural Products
The bifunctional nature of this compound makes it an ideal starting material for the total synthesis of complex natural products. Its ability to be elaborated at both the alcohol and the protected aldehyde functionalities allows for the stepwise construction of intricate carbon skeletons.[1] While not always directly cited in the final steps, its structural motif is integral to the retrosynthetic analysis of many complex molecules.
Agrochemicals and Fragrances
Beyond pharmaceuticals, this compound finds applications in other areas of the chemical industry.
-
Agrochemicals: The derivative, 4,4-dimethoxy-2-butanone, is a key intermediate in the production of certain herbicides containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.[1]
-
Fragrance Industry: Its unique chemical structure serves as a starting point for the synthesis of various aroma compounds used in perfumes and flavorings.[2]
Key Transformations and Experimental Protocols
The utility of this compound is realized through a series of fundamental organic transformations. The following sections provide detailed experimental protocols for some of these key reactions.
Oxidation of the Alcohol Functionality
The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid.
Protocol: Oxidation to 4,4-Dimethoxybutanal
A common method for this transformation is Swern oxidation or using other mild oxidizing agents like pyridinium chlorochromate (PCC).
-
Reagents: this compound, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine.
-
Procedure:
-
A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C.
-
A solution of DMSO in anhydrous DCM is added dropwise, followed by a solution of this compound in anhydrous DCM.
-
The reaction is stirred for a specified time at -78 °C.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature.
-
Work-up involves quenching with water, extraction with DCM, and purification by column chromatography.
-
The workflow for the oxidation and subsequent deprotection and reaction of the aldehyde is illustrated below:
Figure 2. Oxidation and subsequent reactions.
Deprotection of the Acetal
The dimethyl acetal can be readily cleaved under acidic conditions to reveal the aldehyde functionality.
Protocol: Hydrolysis to 4-Hydroxybutyraldehyde
-
Reagents: this compound, aqueous acid (e.g., dilute HCl or acetic acid).
-
Procedure:
-
This compound is dissolved in a suitable solvent (e.g., acetone, THF).
-
Aqueous acid is added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is neutralized with a base (e.g., NaHCO₃), and the product is extracted.
-
Synthesis of this compound
A common laboratory-scale synthesis involves a two-step process starting from 4-oxobutyraldehyde.[1]
Protocol: Two-Step Synthesis from 4-Oxobutyraldehyde
-
Acetalization: 4-Oxobutyraldehyde is treated with an excess of methanol under acidic catalysis (e.g., p-toluenesulfonic acid) to form 4,4-dimethoxybutanal.[1]
-
Reduction: The resulting 4,4-dimethoxybutanal is then selectively reduced to this compound using a mild reducing agent such as sodium borohydride (NaBH₄).[1]
The synthetic pathway is outlined in the following diagram:
Figure 3. Synthesis of this compound.
Quantitative Data Summary
The following table summarizes representative yields for key transformations involving this compound and its derivatives, as reported in the literature.
| Transformation | Starting Material | Product | Reagents | Yield (%) | Reference |
| Synthesis of Toluene Derivative | 4,4-Dimethoxy-2-butanone | Toluene Derivative | Allyl Magnesium Bromide, BF₃·OEt₂ | 63 | [5][6] |
| Synthesis of o-Xylene Derivative | 4,4-Dimethoxy-2-butanone | o-Xylene Derivative | Crotyl Bromide, Zn, BF₃·OEt₂ | 32 | [5][6] |
| Synthesis of 2-Methylnaphthalene | 4,4-Dimethoxy-2-butanone | 2-Methylnaphthalene | Benzyl Magnesium Chloride, BF₃·OEt₂ | 53 | [5][6] |
| Synthesis of 2-Amino-4-methylpyrimidine | 4,4-Dimethoxy-2-butanone | 2-Amino-4-methylpyrimidine | Guanidine Nitrate, NaOEt | 66 | [5][6] |
| Synthesis of 2-Benzylamino-4-methylpyrimidine | 4,4-Dimethoxy-2-butanone | 2-Benzylamino-4-methylpyrimidine | Benzyl Guanidine, NaOEt | 58 | [6] |
Conclusion
This compound is a powerful and versatile bifunctional building block that offers significant advantages in the synthesis of complex organic molecules. Its orthogonal reactivity allows for the selective manipulation of its alcohol and protected aldehyde functionalities, providing a robust platform for the construction of diverse molecular architectures. The applications of this compound in the synthesis of pharmaceuticals, agrochemicals, and fragrances underscore its importance in modern organic chemistry. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists, facilitating the effective utilization of this compound in their synthetic endeavors.
References
- 1. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New pharmaceutical building block could accelerate drug development | EurekAlert! [eurekalert.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 4,4-Dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the primary hydroxyl group in 4,4-dimethoxybutan-1-ol. This bifunctional molecule, possessing both a hydroxyl group and a protected aldehyde in the form of a dimethyl acetal, is a valuable C4 building block in modern organic synthesis.[1] Its utility lies in the orthogonal reactivity of its two functional groups, allowing for selective transformations at the hydroxyl moiety while the latent aldehyde remains protected. This document details key reactions of the hydroxyl group, including oxidation, esterification, etherification, and tosylation, supported by experimental protocols and quantitative data. The strategic importance of this compound in the synthesis of complex molecules, particularly heterocyclic systems relevant to medicinal chemistry, is also highlighted.
Introduction
This compound, also known as 4-hydroxybutyraldehyde dimethyl acetal, is a versatile intermediate in organic synthesis.[1] Its structure features a primary alcohol at one end of a four-carbon chain and a dimethyl acetal at the other. This arrangement allows for a wide range of chemical manipulations of the hydroxyl group under conditions that do not affect the acid-labile acetal.[1] Conversely, the acetal can be deprotected under acidic conditions to reveal a reactive aldehyde functionality, opening up further synthetic possibilities. This guide focuses on the chemistry of the hydroxyl group, providing a technical resource for researchers leveraging this molecule in their synthetic endeavors.
Core Reactivity of the Hydroxyl Group
The primary hydroxyl group of this compound undergoes a variety of standard transformations characteristic of primary alcohols. These reactions are fundamental to its application as a versatile synthetic intermediate.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be oxidized to either the corresponding aldehyde, 4,4-dimethoxybutanal, or the carboxylic acid, 4,4-dimethoxybutanoic acid, depending on the choice of oxidizing agent.[1] Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde.[2][3] Stronger oxidizing agents will lead to the carboxylic acid.
Esterification
Esterification of the hydroxyl group can be achieved through various methods, including reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine.[4][5] This reaction is useful for introducing ester functionalities or for protecting the hydroxyl group.
Etherification
The formation of ethers from the hydroxyl group is commonly accomplished via the Williamson ether synthesis.[6][7][8][9][10] This involves deprotonation of the alcohol with a strong base to form the alkoxide, followed by nucleophilic substitution with an alkyl halide.
Tosylation and Nucleophilic Substitution
Conversion of the hydroxyl group to a good leaving group, such as a tosylate, facilitates subsequent nucleophilic substitution reactions.[11] This two-step sequence allows for the introduction of a wide variety of nucleophiles at the terminal carbon.
Quantitative Data on Key Reactions
The following table summarizes quantitative data for representative reactions of the hydroxyl group in this compound and analogous primary alcohols.
| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 4,4-Dimethoxybutanal | High | [2] |
| Esterification | Acetic Anhydride, Pyridine, rt, 24h | 4,4-Dimethoxybutyl acetate | High | [4][12] |
| Etherification | 1. NaH, THF; 2. CH₃I | 1,1-Dimethoxy-4-methoxybutane | Good | [6][7] |
| Tosylation | TsCl, Pyridine, CH₂Cl₂, 0°C to rt | 4,4-Dimethoxybutyl tosylate | High | [11] |
Experimental Protocols
General Oxidation of a Primary Alcohol using Pyridinium Chlorochromate (PCC)
Materials:
-
Primary alcohol (e.g., this compound)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel
-
Anhydrous diethyl ether
Procedure:
-
A suspension of PCC (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The primary alcohol (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane is added to the suspension in one portion.
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and stirred for an additional 15 minutes.
-
The mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product can be further purified by column chromatography on silica gel.[2]
General Esterification of a Primary Alcohol using Acetic Anhydride and Pyridine
Materials:
-
Primary alcohol (e.g., this compound)
-
Acetic anhydride
-
Anhydrous pyridine
-
Anhydrous dichloromethane
-
1 M HCl, Saturated aqueous NaHCO₃, Brine
Procedure:
-
The primary alcohol (1.0 equivalent) is dissolved in anhydrous pyridine under an inert atmosphere.
-
Acetic anhydride (1.5-2.0 equivalents per hydroxyl group) is added dropwise at 0 °C.[4]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.[4]
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual pyridine.
-
The residue is dissolved in dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the ester product, which can be purified by column chromatography if necessary.[4]
General Williamson Ether Synthesis with a Primary Alcohol
Materials:
-
Primary alcohol (e.g., this compound)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C is added the primary alcohol (1.0 equivalent) dropwise.[7]
-
The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
-
The alkyl halide (1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude ether can be purified by distillation or column chromatography.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways of the hydroxyl group in this compound and a general experimental workflow for a typical reaction.
Caption: Key reaction pathways of the hydroxyl group in this compound.
Caption: General experimental workflow for reactions of this compound.
Synthetic Applications
The bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of complex molecules. A key application is in the synthesis of heterocyclic compounds.[1] For instance, after modification of the hydroxyl group, the acetal can be deprotected to an aldehyde, which can then participate in intramolecular cyclization reactions to form substituted tetrahydrofurans or other ring systems.[1][13] These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds.[1][14][15] The ability to selectively manipulate either the hydroxyl or the latent aldehyde functionality provides a powerful tool for the convergent synthesis of complex molecular architectures.[1]
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. The reactivity of its primary hydroxyl group, which can be selectively transformed through oxidation, esterification, etherification, and tosylation, allows for a broad range of synthetic applications. The orthogonal nature of the hydroxyl and dimethyl acetal functionalities provides a strategic advantage in multistep syntheses. This guide has provided a technical overview of the key reactions of the hydroxyl group, complete with experimental guidance, to aid researchers in the effective utilization of this important synthetic intermediate.
References
- 1. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxidation of 4,4-Dimethoxybutan-1-ol to 4,4-Dimethoxybutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical oxidation of 4,4-dimethoxybutan-1-ol to its corresponding aldehyde, 4,4-dimethoxybutanal. This transformation is a crucial step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, where the aldehyde serves as a versatile intermediate. This document details the most effective and commonly employed oxidation methods, complete with experimental protocols and quantitative data to facilitate practical application in a laboratory setting.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid. In the case of this compound, the presence of an acid-sensitive dimethyl acetal protecting group necessitates the use of mild and selective oxidizing agents. This guide focuses on three such methodologies: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO)-catalyzed oxidation. These methods are renowned for their high chemoselectivity and efficacy under gentle reaction conditions.[1]
Oxidation Methodologies
Several modern oxidation methods are suitable for the conversion of this compound to 4,4-dimethoxybutanal. The choice of method often depends on factors such as scale, availability of reagents, and tolerance of other functional groups in the substrate.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[2] The reaction is conducted at low temperatures (typically -78 °C) and is known for its high yields and compatibility with a wide range of functional groups.[2][3] A key advantage of the Swern oxidation is that it avoids the use of heavy metals, such as chromium.[3] However, a notable drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide.[3]
Experimental Protocol:
A detailed experimental protocol for the Swern oxidation of a primary alcohol is as follows:
-
A solution of oxalyl chloride (1.5 to 2.0 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous dimethyl sulfoxide (2.0 to 3.0 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period (typically 15-30 minutes) to form the active oxidant.
-
A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise, again maintaining the low temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
After the reaction is complete, a hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 5.0 equivalents), is added to the reaction mixture.[2]
-
The reaction is allowed to warm to room temperature, and then quenched with water.
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to afford the crude 4,4-dimethoxybutanal.
-
Purification is typically achieved by column chromatography on silica gel.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), as the oxidizing agent.[1] This method offers several advantages, including mild reaction conditions (typically room temperature), neutral pH, short reaction times, and high yields.[1][4] It is particularly useful for sensitive substrates and avoids the use of toxic chromium-based reagents.[5]
Experimental Protocol:
A general procedure for the Dess-Martin oxidation is as follows:
-
To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform, is added Dess-Martin periodinane (1.1 to 1.5 equivalents) in one portion at room temperature.[4]
-
The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 0.5 to 2 hours.[4]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
TEMPO-Catalyzed Oxidation
The use of the stable nitroxyl radical, TEMPO, as a catalyst for the oxidation of alcohols offers a green and efficient alternative to stoichiometric oxidants.[6] The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion by a co-oxidant. This oxoammonium ion then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine, which is then re-oxidized to TEMPO.[7] Common co-oxidants include sodium hypochlorite (bleach), diacetoxyiodobenzene (BAIB), and N-chlorosuccinimide (NCS).[7][8]
Experimental Protocol (Anelli-type conditions):
A widely used protocol for TEMPO-catalyzed oxidation using bleach is as follows:
-
This compound (1.0 equivalent) is dissolved in a biphasic solvent system, typically dichloromethane (DCM) and water.
-
A catalytic amount of TEMPO (e.g., 1 mol%) and potassium bromide (e.g., 10 mol%) are added to the mixture.
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, typically 1.1-1.5 equivalents) containing sodium bicarbonate (to maintain a basic pH) is added dropwise while stirring vigorously.[7]
-
The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the layers are separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate, followed by brine, then dried over an anhydrous salt, filtered, and concentrated.
-
The resulting crude aldehyde is purified by column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the oxidation of primary alcohols to aldehydes using the described methods. Please note that optimal conditions and yields for the specific substrate, this compound, should be determined empirically.
| Oxidation Method | Oxidizing Agent / Catalyst | Co-oxidant / Base | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Swern Oxidation | Oxalyl Chloride, DMSO | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | -78 to RT | 1-3 hours | 85-95 |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | - | Dichloromethane (DCM) or Chloroform | Room Temperature | 0.5-2 hours | 90-98 |
| TEMPO-Catalyzed Oxidation | TEMPO (catalytic) | Sodium Hypochlorite (NaOCl) | Dichloromethane (DCM) / Water | 0 to Room Temperature | 1-4 hours | 80-95 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the oxidation.
Experimental Workflow
Caption: A typical laboratory workflow for the oxidation.
Swern Oxidation Mechanism
Caption: The key steps in the Swern oxidation.
Conclusion
The oxidation of this compound to 4,4-dimethoxybutanal can be achieved efficiently and selectively using modern oxidation methods. The Swern oxidation, Dess-Martin periodinane oxidation, and TEMPO-catalyzed oxidation all provide high yields of the desired aldehyde while preserving the acid-sensitive dimethyl acetal group. The choice of a specific method will depend on the scale of the reaction, cost considerations, and the specific requirements of the synthetic route. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. 4,4-Dimethoxybutanal | CAS#:56681-97-1 | Chemsrc [chemsrc.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 7. Applications of the Dess-Martin Oxidation in Total Synthesis of Natural Products [ouci.dntb.gov.ua]
- 8. Page loading... [wap.guidechem.com]
Methodological & Application
Reduction of 4,4-Dimethoxybutanal to 4,4-Dimethoxybutan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 4,4-dimethoxybutanal to 4,4-dimethoxybutan-1-ol. This transformation is a crucial step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries, where the resulting diol serves as a versatile building block. The protocols provided herein focus on two primary, reliable methods: reduction with sodium borohydride and catalytic hydrogenation.
Introduction
This compound is a bifunctional molecule featuring a primary alcohol and a protected aldehyde in the form of a dimethyl acetal.[1] This unique structure allows for selective chemical manipulations, making it a valuable intermediate in the synthesis of complex organic molecules. The reduction of the aldehyde precursor, 4,4-dimethoxybutanal, is a fundamental transformation that is both efficient and high-yielding. Common and effective methods for this conversion include the use of mild reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation.[1]
Methods Overview
Two principal methods for the reduction of 4,4-dimethoxybutanal are detailed below. The choice of method may depend on factors such as available equipment, scale of the reaction, and desired selectivity.
-
Sodium Borohydride (NaBH₄) Reduction: A widely used, mild, and selective reducing agent for aldehydes and ketones.[2] It is known for its operational simplicity and high yields.
-
Catalytic Hydrogenation: An effective method for the reduction of aldehydes using hydrogen gas and a metal catalyst. This method is often preferred for larger-scale industrial applications due to its atom economy.
Data Presentation
The following table summarizes the expected quantitative data for the reduction of 4,4-dimethoxybutanal to this compound based on typical outcomes for these reaction types.
| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Method 1 | Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Dichloromethane/Methanol | 0 - 25 | 1 - 4 | >90 | >95 |
| Method 2 | H₂ / Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | 25 - 50 | 2 - 8 | >90 | >95 |
Experimental Protocols
Method 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol describes the reduction of 4,4-dimethoxybutanal using sodium borohydride in a methanol solvent system.
Materials:
-
4,4-dimethoxybutanal
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethoxybutanal (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
Method 2: Catalytic Hydrogenation
This protocol outlines the reduction of 4,4-dimethoxybutanal via catalytic hydrogenation using palladium on carbon (Pd/C).
Materials:
-
4,4-dimethoxybutanal
-
10% Palladium on Carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite® or other filtration aid
Procedure:
-
In a suitable hydrogenation flask, dissolve 4,4-dimethoxybutanal (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or as per equipment specifications) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation if required.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals for the methoxy groups (~3.3 ppm, singlet, 6H), the proton on the acetal carbon (~4.4 ppm, triplet, 1H), the methylene group adjacent to the hydroxyl group (~3.6 ppm, triplet, 2H), and the remaining methylene protons. A broad singlet for the hydroxyl proton is also expected.[1] |
| ¹³C NMR | Resonances for the methoxy carbons (~53 ppm), the acetal carbon (~104 ppm), the carbon bearing the hydroxyl group (~62 ppm), and the other methylene carbons in the chain.[3] |
| IR | A broad O-H stretching band around 3400-3200 cm⁻¹ and C-O stretching bands in the region of 1200-1000 cm⁻¹.[1] |
| Mass Spec | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |
Visualizations
Experimental Workflow for Sodium Borohydride Reduction
References
Application Notes & Protocols: 4,4-Dimethoxybutan-1-ol as a Versatile C4 Building Block in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 4,4-Dimethoxybutan-1-ol is a valuable bifunctional C4 building block in modern organic synthesis. Its structure incorporates two key functional groups with orthogonal reactivity: a primary alcohol that can undergo oxidation or nucleophilic substitution, and a dimethyl acetal which serves as a stable protecting group for a butyraldehyde functionality.[1] This latent aldehyde can be readily unmasked under acidic conditions. This unique combination allows for selective manipulation at either end of the four-carbon chain, making it an ideal precursor for the synthesis of diverse molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry and natural products.[1]
This document provides an overview of the key applications of this compound and detailed protocols for its transformation into valuable synthetic intermediates and final products.
Key Synthetic Transformations & Applications
The synthetic utility of this compound stems from the selective transformation of its alcohol and protected aldehyde moieties.
References
Application Note: Synthesis of Tetrahydrofurans Using 4,4-Dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tetrahydrofuran (THF) from 4,4-dimethoxybutan-1-ol. The synthesis involves a two-step process: an acid-catalyzed intramolecular cyclization to form a stable cyclic acetal intermediate, 2-methoxytetrahydrofuran, followed by a reductive dealkoxylation to yield the final tetrahydrofuran product. This methodology offers a versatile route to substituted and unsubstituted tetrahydrofurans, which are key structural motifs in numerous natural products and pharmaceuticals.
Introduction
Tetrahydrofurans are a class of cyclic ethers that are prevalent in a wide range of biologically active molecules and are important building blocks in organic synthesis. The synthesis of the tetrahydrofuran ring system is a topic of significant interest in medicinal chemistry and drug development. This compound is a readily available starting material that can be efficiently converted to tetrahydrofuran through a reliable two-step synthetic sequence. The initial step involves an acid-catalyzed intramolecular cyclization, where the terminal hydroxyl group attacks the acetal carbon, leading to the formation of 2-methoxytetrahydrofuran. Subsequent reduction of this cyclic acetal intermediate furnishes the desired tetrahydrofuran product.
Overall Reaction Scheme
The synthesis of tetrahydrofuran from this compound proceeds through the following two key steps:
-
Acid-Catalyzed Cyclization: Intramolecular reaction of this compound in the presence of an acid catalyst to form 2-methoxytetrahydrofuran.
-
Reductive Dealkoxylation: Reduction of the 2-methoxytetrahydrofuran intermediate to yield tetrahydrofuran.
Experimental Protocols
Step 1: Acid-Catalyzed Synthesis of 2-Methoxytetrahydrofuran
This protocol is based on the general principles of acid-catalyzed acetal exchange and cyclization of hydroxy acetals.
Materials:
-
This compound
-
Anhydrous methanol
-
Strongly acidic ion-exchange resin (e.g., Amberlyst® 15) or a catalytic amount of a mineral acid (e.g., HCl in methanol)
-
Anhydrous sodium bicarbonate or triethylamine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material), add a catalytic amount of a strongly acidic ion-exchange resin (e.g., 10% w/w) or a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.
-
If an ion-exchange resin was used, filter the mixture to remove the catalyst. If a mineral acid was used, neutralize the reaction by adding a slight excess of anhydrous sodium bicarbonate or triethylamine and stir for 15-20 minutes.
-
Filter the mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The crude 2-methoxytetrahydrofuran can be purified by distillation under reduced pressure.
Step 2: Reductive Dealkoxylation of 2-Methoxytetrahydrofuran to Tetrahydrofuran
This protocol is adapted from general procedures for the hydrogenolysis of cyclic acetals.[1]
Materials:
-
2-methoxytetrahydrofuran (from Step 1)
-
Anhydrous solvent (e.g., ethanol, ethyl acetate, or an ether)
-
Palladium on carbon (Pd/C, 5-10 mol%) or another suitable hydrogenation catalyst
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction vessel suitable for hydrogenation (e.g., a thick-walled flask or a Parr shaker)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxytetrahydrofuran (1.0 eq) in an anhydrous solvent.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C).
-
Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate contains the desired tetrahydrofuran product. The solvent can be carefully removed by distillation if the boiling point of the solvent is significantly different from that of tetrahydrofuran. Further purification can be achieved by fractional distillation.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis of tetrahydrofuran from this compound, based on analogous reactions reported in the literature.
| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acid-Catalyzed Cyclization | Amberlyst® 15 | Methanol | 60 | 3 | ~85 |
| 2 | Reductive Dealkoxylation | 10% Pd/C | Ethanol | 25 | 12 | >90 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.
Signaling Pathways and Logical Relationships
The logical workflow for the synthesis of tetrahydrofuran from this compound can be visualized as a two-step process.
References
Application Notes and Protocols for the Acid-Catalyzed Cyclization of 4,4-Dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acid-catalyzed intramolecular cyclization of 4,4-dimethoxybutan-1-ol to produce 2-methoxytetrahydrofuran. This reaction is a key transformation in organic synthesis, providing a valuable building block for various applications, including the synthesis of pharmaceuticals and other bioactive molecules.
Introduction
The acid-catalyzed cyclization of this compound, also known as 4-hydroxybutyraldehyde dimethyl acetal, is an efficient method for the synthesis of 2-methoxytetrahydrofuran. This intramolecular reaction involves the nucleophilic attack of the terminal hydroxyl group onto the acetal carbon, facilitated by an acid catalyst. The reaction proceeds via a hemiacetal intermediate, which then eliminates methanol to form the stable cyclic ether. This transformation is a classic example of an intramolecular acetal exchange.
P-toluenesulfonic acid (p-TSA) is a commonly employed and effective catalyst for this type of cyclization, offering advantages such as operational simplicity, high yields, and ease of handling as a solid. The resulting product, 2-methoxytetrahydrofuran, is a versatile intermediate in organic synthesis.
Reaction Principle and Mechanism
The reaction is initiated by the protonation of one of the methoxy groups of the acetal by the acid catalyst (e.g., p-TSA). This protonation turns the methoxy group into a good leaving group (methanol). The terminal hydroxyl group then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the protonated acetal. This results in the formation of a cyclic oxonium ion intermediate. Subsequent deprotonation and elimination of a molecule of methanol lead to the formation of the final product, 2-methoxytetrahydrofuran.
Quantitative Data Summary
The following table summarizes the key quantitative data for the acid-catalyzed cyclization to form 2-methoxytetrahydrofuran, based on a highly analogous procedure.
| Parameter | Value | Reference |
| Product | 2-Methoxytetrahydrofuran | [1] |
| Starting Material | 4-Formyloxybutyraldehyde | [1] |
| Catalyst | p-Toluenesulfonic acid (catalytic amount) | [1] |
| Yield | 80% | [1] |
| Boiling Point | 106-107 °C | [1] |
Spectroscopic Data for 2-Methoxytetrahydrofuran:
| Spectroscopy | Characteristic Peaks | Reference |
| ¹H NMR (CDCl₃) | δ 5.1 (1H, multiplet, CHOCH₃), 6.00-6.65 (2H, multiplet, CH₂O), 6.75 (3H, singlet, OCH₃), 7.85-8.40 (4H, multiplet) | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-methoxytetrahydrofuran. This protocol is adapted from a reported procedure for the cyclization of a closely related substrate, 4-formyloxybutyraldehyde.[1]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation to obtain pure 2-methoxytetrahydrofuran.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed cyclization mechanism.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols: Synthesis of Tetrahydropyranols using 4,4-Dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyranols are privileged heterocyclic scaffolds found in a wide array of natural products and pharmacologically active molecules. Their synthesis is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxytetrahydropyran, a key tetrahydropyranol derivative, from the readily available starting material, 4,4-dimethoxybutan-1-ol. The described method is a one-pot acid-catalyzed deprotection and intramolecular cyclization. This approach offers an efficient route to the tetrahydropyranol core, avoiding the isolation of the intermediate aldehyde.
Core Synthesis Pathway
The synthesis proceeds via a two-step sequence within a single reaction vessel. First, the dimethyl acetal of this compound is hydrolyzed under acidic conditions to unmask the aldehyde functionality, yielding the intermediate 5-hydroxypentanal. This intermediate then undergoes a rapid, acid-catalyzed intramolecular hemiacetalization to form the thermodynamically stable six-membered tetrahydropyranol ring.
Caption: One-pot synthesis of 2-hydroxytetrahydropyran.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxytetrahydropyran using a Strong Acidic Ion-Exchange Resin
This protocol is adapted from procedures for the cyclization of related 4,4-dialkoxy-1-butanals and offers a heterogeneous catalysis approach with simplified purification.[1]
Materials:
-
This compound
-
Strongly acidic ion-exchange resin (e.g., Amberlite® IR-120 Plus or Dowex® 50WX8)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with this compound (1 equivalent), add the chosen anhydrous solvent (approximately 0.5 M concentration).
-
Add the strongly acidic ion-exchange resin (0.1 parts by weight relative to the starting material).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically 2-4 hours), filter off the ion-exchange resin and wash it with a small amount of the reaction solvent.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any leached acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 2-hydroxytetrahydropyran can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Homogeneous Acid-Catalyzed Synthesis of 2-Hydroxytetrahydropyran
This protocol utilizes a soluble acid catalyst for the transformation.
Materials:
-
This compound
-
Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate or concentrated Hydrochloric acid)
-
Solvent (e.g., Tetrahydrofuran or Dioxane)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen organic solvent in a round-bottom flask.
-
Add a catalytic amount of the acid catalyst (e.g., 0.05-0.1 equivalents of p-TsOH·H₂O or a few drops of concentrated HCl).
-
Add a small amount of water (1-2 equivalents) to facilitate the hydrolysis of the acetal.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the resulting crude product by flash column chromatography or vacuum distillation to afford pure 2-hydroxytetrahydropyran.
Data Presentation
The following table summarizes typical reaction parameters for the acid-catalyzed cyclization of a related substrate, 4,4-diethoxy-1-butanal, to form the corresponding furan derivative, which can be used as a reference for optimizing the synthesis of 2-hydroxytetrahydropyran.[1]
| Catalyst Type | Starting Material | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| Amberlite IR-200C | 4,4-diethoxy-1-butanal | 3.1 | 40 | 2 | 86 | 86.7 |
| Dowex MSC-1 | 4,4-diethoxy-1-butanal | 5.0 | 30 | 4 | 82 | 91.0 |
Note: The yields provided are for a related transformation and may differ for the direct synthesis from this compound. Optimization of reaction conditions is recommended to achieve the best results.
Visualizations
Reaction Mechanism
The detailed mechanism involves three key stages: protonation of the acetal, elimination of methanol to form an oxocarbenium ion, and subsequent intramolecular nucleophilic attack by the hydroxyl group.
Caption: Mechanism of acid-catalyzed synthesis.
Experimental Workflow
The general workflow for the synthesis and purification of 2-hydroxytetrahydropyran is outlined below.
Caption: General experimental workflow.
References
Application Notes: 4,4-Dimethoxybutan-1-ol in the Total Synthesis of (R)-Phoracantholide I
Introduction
4,4-Dimethoxybutan-1-ol is a versatile and economically significant C4 building block in organic synthesis. Its utility stems from its bifunctional nature, possessing a stable dimethyl acetal protecting a terminal aldehyde and a primary alcohol.[1] This arrangement allows for selective manipulation of either functional group, making it an ideal starting material for the linear synthesis of complex molecules. These characteristics make it a valuable precursor for creating diverse molecular structures, including the heterocyclic systems often found in natural products and medicinal chemistry.[1] This application note will detail a synthetic protocol for the total synthesis of the natural product (R)-Phoracantholide I, a defensive secretion from the metasternal gland of the eucalyptus longicorn beetle, Phoracantha synonyma.
Synthetic Strategy
The retrosynthetic analysis for (R)-Phoracantholide I reveals that the target macrolide can be obtained via an intramolecular macrolactonization of a hydroxy acid. This key intermediate can be assembled through the coupling of two fragments: a C6 phosphonium ylide derived from a chiral epoxide and a C4 aldehyde obtained from the oxidation of this compound. The synthesis leverages the protected aldehyde functionality of this compound, which is unmasked at a later stage for the crucial cyclization step.
Experimental Workflow for the Total Synthesis of (R)-Phoracantholide I
Caption: Synthetic workflow for (R)-Phoracantholide I.
Key Experimental Protocols
1. Oxidation of this compound to 4,4-Dimethoxybutanal
This initial step transforms the primary alcohol of the starting material into the required aldehyde for the subsequent Wittig coupling.
-
Methodology: To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise. After 15 minutes, a solution of this compound (1.0 eq) in DCM is added slowly. The reaction mixture is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
| Reactant | MW | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 134.17 | 1.0 | 10 | 1.34 g |
| Oxalyl Chloride | 126.93 | 1.2 | 12 | 0.84 mL |
| DMSO | 78.13 | 2.2 | 22 | 1.57 mL |
| Triethylamine | 101.19 | 5.0 | 50 | 6.97 mL |
| Dichloromethane | - | - | - | 50 mL |
| Product | MW | Expected Yield | - | - |
| 4,4-Dimethoxybutanal | 132.16 | 85-95% | - | ~1.12 - 1.25 g |
2. Wittig Reaction for Carbon Chain Elongation
This crucial step couples the C4 aldehyde fragment with a C6 ylide to form the C10 backbone of the target molecule.
-
Methodology: To a suspension of (S)-1-hydroxyhexan-2-yl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added portion-wise. The resulting deep red solution of the ylide is stirred for 30 minutes at 0 °C. A solution of 4,4-dimethoxybutanal (1.0 eq) in THF is then added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.
| Reactant | MW | Equivalents | Amount (mmol) | Mass/Volume |
| 4,4-Dimethoxybutanal | 132.16 | 1.0 | 5 | 0.66 g |
| (S)-1-hydroxyhexan-2-yl)triphenylphosphonium bromide | 443.34 | 1.1 | 5.5 | 2.44 g |
| NaHMDS (1.0 M in THF) | 183.38 | 1.1 | 5.5 | 5.5 mL |
| Tetrahydrofuran | - | - | - | 30 mL |
| Product | MW | Expected Yield | - | - |
| cis-10,10-Dimethoxydec-4-en-1-ol | 216.32 | 70-80% | - | ~0.76 - 0.86 g |
3. Deprotection of the Acetal to Reveal the Aldehyde
This step unmasks the aldehyde functionality, which will subsequently be oxidized to the carboxylic acid for the final cyclization.
-
Methodology: The dimethyl acetal (1.0 eq) is dissolved in a mixture of acetone and water (4:1). A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) is added, and the mixture is stirred at room temperature for 12-16 hours, monitoring by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hydroxy aldehyde, which is often used in the next step without further purification.
| Reactant | MW | Equivalents | Amount (mmol) | Mass/Volume |
| cis-10,10-Dimethoxydec-4-en-1-ol | 216.32 | 1.0 | 3 | 0.65 g |
| PPTS | 251.30 | 0.1 | 0.3 | 75 mg |
| Acetone/Water (4:1) | - | - | - | 25 mL |
| Product | MW | Expected Yield | - | - |
| 10-Hydroxydec-4-enal | 170.25 | 90-98% (crude) | - | ~0.46 - 0.50 g |
4. Macrolactonization to (R)-Phoracantholide I
The final step involves the oxidation of the hydroxy aldehyde to the corresponding hydroxy carboxylic acid, followed by an intramolecular esterification to form the 10-membered lactone ring.
-
Methodology (Yamaguchi Lactonization): The crude hydroxy aldehyde is first oxidized to the hydroxy carboxylic acid using a mild oxidant like the Pinnick oxidation (sodium chlorite, 2-methyl-2-butene, in a buffered solution). The resulting hydroxy acid (1.0 eq) is then dissolved in anhydrous toluene. To this solution, 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (1.6 eq) are added at room temperature. After stirring for 2 hours, the mixture is diluted with more toluene and added dropwise over several hours to a refluxing solution of 4-dimethylaminopyridine (DMAP) (4.0 eq) in toluene. The reaction is refluxed for an additional 12 hours. After cooling, the mixture is washed successively with saturated sodium bicarbonate solution, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford (R)-Phoracantholide I.
| Reactant | MW | Equivalents | Amount (mmol) | Mass/Volume |
| 10-Hydroxydec-4-enoic acid | 186.25 | 1.0 | 2 | 0.37 g |
| 2,4,6-Trichlorobenzoyl chloride | 244.45 | 1.5 | 3 | 0.73 g |
| Triethylamine | 101.19 | 1.6 | 3.2 | 0.45 mL |
| DMAP | 122.17 | 4.0 | 8 | 0.98 g |
| Toluene | - | - | - | 250 mL |
| Product | MW | Expected Yield | - | - |
| (R)-Phoracantholide I | 170.25 | 50-60% | - | ~0.17 - 0.20 g |
Logical Relationship of Synthetic Steps
Caption: Logical flow of the synthesis.
This application note demonstrates a viable synthetic route to (R)-Phoracantholide I utilizing this compound as a key C4 building block. The presented protocols for oxidation, Wittig olefination, acetal deprotection, and macrolactonization provide a clear and detailed guide for researchers in natural product synthesis and drug development. The strategic use of the protected aldehyde in this compound simplifies the synthesis by allowing for the construction of the carbon backbone before the final, and often sensitive, cyclization step.
References
Application Notes: Prins Cyclization with 4,4-Dimethoxybutan-1-ol for Tetrahydropyran Synthesis
Abstract
The Prins cyclization is a powerful acid-catalyzed reaction for the stereoselective synthesis of substituted tetrahydropyrans (THPs), a core scaffold in numerous natural products and active pharmaceutical ingredients (APIs).[1][2] This application note details the use of 4,4-dimethoxybutan-1-ol as a versatile C4 building block in Prins-type cyclizations. The dimethoxyacetal moiety serves as a stable precursor to the requisite oxocarbenium ion, which can react intermolecularly with various homoallylic alcohols to afford substituted tetrahydropyran structures. We provide a general mechanistic overview, a detailed experimental protocol for a representative reaction, and a summary of expected outcomes based on analogous reactions from the literature.
Introduction
Functionalized tetrahydropyran (THP) rings are ubiquitous structural motifs in a vast array of biologically active molecules, including marine toxins, polyether antibiotics, and other complex natural products.[1] Consequently, the development of robust and stereoselective methods for their synthesis is a significant focus in organic chemistry and drug discovery. The Prins cyclization, involving the acid-catalyzed condensation of a carbonyl compound with a homoallylic alcohol, has emerged as a premier strategy for constructing the THP skeleton.[1][3]
The reaction typically proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular attack by the alkene, followed by the capture of a nucleophile to yield the functionalized pyran ring.[3] A key advantage of this reaction is its ability to set multiple stereocenters with a high degree of control, often rationalized by a chair-like transition state where substituents preferentially occupy equatorial positions.
Using acetals, such as this compound, as aldehyde surrogates offers several advantages, including enhanced stability, easier handling, and the ability to control the generation of the reactive oxocarbenium ion under specific Lewis or Brønsted acid conditions.[4] This note focuses on the reaction of a homoallylic alcohol with an acetal, a close analogue to using this compound as the electrophilic partner.
Reaction Mechanism and Stereochemistry
The Prins cyclization of a homoallylic alcohol with a dimethyl acetal (acting as the aldehyde equivalent) is initiated by a Lewis or Brønsted acid. The acid activates the acetal, leading to the elimination of a methoxy group and the formation of a highly electrophilic oxocarbenium ion. This ion is then attacked by the nucleophilic π-bond of the homoallylic alcohol in an intramolecular fashion.
The cyclization is highly stereoselective, proceeding through a chair-like transition state to minimize steric interactions. This generally leads to the formation of cis-2,6-disubstituted tetrahydropyrans as the major diastereomer. The resulting tertiary carbocation is then trapped by a nucleophile present in the reaction medium (e.g., halide from the Lewis acid, water, or an acetate) to give the final product. One of the primary challenges in Prins cyclizations is the potential for racemization through a competing oxonia-Cope rearrangement, which can be mitigated by careful choice of substrates and reaction conditions.[3][5]
Caption: Generalized mechanism of the Prins cyclization using an acetal.
General Experimental Protocol
This protocol describes a general procedure for the Lewis acid-catalyzed Prins cyclization of a homoallylic alcohol with a dimethyl acetal. The specific conditions (catalyst, temperature, solvent) may require optimization for different substrates.
Materials:
-
Homoallylic alcohol (e.g., pent-4-en-1-ol) (1.0 equiv)
-
Dimethyl acetal (e.g., benzaldehyde dimethyl acetal) (1.2 equiv)
-
Lewis Acid (e.g., TMSOTf, 0.2 equiv; or SnCl₄, 1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
2,6-di-tert-butylpyridine (DTBP) (optional, as a proton sponge)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the homoallylic alcohol (1.0 equiv) and anhydrous DCM.
-
Add the dimethyl acetal (1.2 equiv) to the solution. If using a proton sponge like DTBP, it should be added at this stage.
-
Cool the reaction mixture to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., TMSOTf or a solution of SnCl₄ in DCM) dropwise to the stirred reaction mixture over 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes to 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydropyran product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Lewis Acid-Promoted Mukaiyama Aldol–Prins (MAP) Cyclizations of Acetals, Ketals, α-Acetoxy Ethers, and Orthoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Application Notes: 4,4-Dimethoxybutan-1-ol as a Precursor for Novel Fragrance Compounds
Introduction
The fragrance industry is in constant pursuit of novel molecules that can provide unique and desirable scents. Aldehydes are a cornerstone of perfumery, known for their powerful and often floral or green notes. A key challenge in fragrance synthesis is the development of efficient and versatile routes to structurally diverse aldehydes. 4,4-Dimethoxybutan-1-ol is a valuable and versatile bifunctional building block for the synthesis of such fragrance compounds. Its structure, featuring a protected aldehyde at one end (as a dimethyl acetal) and a primary alcohol at the other, allows for selective chemical transformations to build complex molecular architectures.
This application note details the use of this compound as a precursor for the synthesis of a novel fragrance compound, 4-(4-tert-butylphenyl)butanal, an analogue of the well-known lily-of-the-valley (muguet) fragrance, Bourgeonal. The synthetic strategy involves a three-step process: chlorination of the hydroxyl group, Grignard coupling with a substituted aromatic ring, and subsequent deprotection of the acetal to unveil the desired aldehyde.
Synthetic Strategy Overview
The overall synthetic workflow for the preparation of 4-(4-tert-butylphenyl)butanal from this compound is depicted below. This multi-step synthesis leverages the differential reactivity of the two functional groups present in the starting material.
Caption: Synthetic workflow for 4-(4-tert-butylphenyl)butanal.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-1,1-dimethoxybutane
Reaction Scheme:
Caption: Chlorination of this compound.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq) dropwise.
-
Slowly add thionyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4-chloro-1,1-dimethoxybutane as a colorless liquid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (GC) | >98% |
| Boiling Point | 75-77 °C at 15 mmHg |
Step 2: Synthesis of 4-(4-tert-Butylphenyl)-1,1-dimethoxybutane
Reaction Scheme:
Caption: Grignard coupling reaction.
Procedure:
-
Prepare the Grignard reagent by adding a solution of 1-bromo-4-tert-butylbenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.2 eq) under an inert atmosphere. Initiate the reaction with a small crystal of iodine if necessary.
-
To the freshly prepared 4-tert-butylphenylmagnesium bromide solution, add a solution of 4-chloro-1,1-dimethoxybutane (1.0 eq) in anhydrous THF dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-tert-butylphenyl)-1,1-dimethoxybutane.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-75% |
| Purity (HPLC) | >97% |
Step 3: Synthesis of 4-(4-tert-Butylphenyl)butanal
Reaction Scheme:
Caption: Acetal deprotection to the final aldehyde.
Procedure:
-
Dissolve 4-(4-tert-butylphenyl)-1,1-dimethoxybutane (1.0 eq) in a mixture of acetone and 1 M aqueous hydrochloric acid (10:1 v/v).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 4-(4-tert-butylphenyl)butanal can be further purified by vacuum distillation.
Quantitative Data (Expected & Analytical):
| Parameter | Value |
| Yield | 80-90% |
| Purity (GC) | >95% |
| Analytical Data | |
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.77 (t, 1H, J=1.8 Hz, CHO), 7.31 (d, 2H, J=8.2 Hz, Ar-H), 7.14 (d, 2H, J=8.2 Hz, Ar-H), 2.65 (t, 2H, J=7.6 Hz, Ar-CH₂), 2.48 (dt, 2H, J=7.4, 1.8 Hz, CH₂CHO), 1.98 (quint, 2H, J=7.5 Hz, CH₂CH₂CH₂), 1.31 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 202.5 (CHO), 148.8 (Ar-C), 138.4 (Ar-C), 128.1 (Ar-CH), 125.4 (Ar-CH), 43.7 (CH₂CHO), 34.8 (Ar-CH₂), 34.4 (C(CH₃)₃), 31.4 (C(CH₃)₃), 26.5 (CH₂CH₂CH₂) |
| Mass Spectrum (EI, m/z) | 204 (M+), 189, 147, 131, 105, 91, 57 |
Olfactory Properties
4-(4-tert-Butylphenyl)butanal is expected to possess a powerful and diffusive floral scent, with characteristic notes of lily-of-the-valley (muguet). The additional methylene group in the carbon chain compared to Bourgeonal may introduce subtle green and watery nuances, contributing to a fresh and clean olfactory profile. Its substantivity is anticipated to be suitable for use in a variety of fragrance applications, from fine perfumery to personal care and home care products.
Conclusion
This application note demonstrates a viable and efficient synthetic route to a novel fragrance aldehyde, 4-(4-tert-butylphenyl)butanal, utilizing this compound as a key precursor. The described protocols provide a clear and reproducible methodology for researchers and fragrance chemists. The bifunctional nature of this compound opens up possibilities for the synthesis of a wide range of other fragrance ingredients by varying the aromatic or aliphatic coupling partner in the Grignard reaction step, highlighting its significant potential in the discovery and development of new aroma chemicals.
Application of 4,4-Dimethoxybutan-1-ol in Medicinal Chemistry: A Versatile Building Block for Heterocyclic Synthesis
Introduction
4,4-Dimethoxybutan-1-ol is a bifunctional organic molecule that has emerged as a valuable and versatile building block in the field of medicinal chemistry.[1][2] Its unique structure, featuring a primary alcohol and a protected aldehyde in the form of a dimethyl acetal, allows for selective chemical transformations at either end of its four-carbon backbone. This dual reactivity makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds, which are core structural motifs in numerous therapeutic agents.[1] This application note details the utility of this compound in the synthesis of medicinally relevant pyrimidines and the antiretroviral drug Nevirapine, providing detailed experimental protocols and summarizing key quantitative data.
Core Applications in Medicinal Chemistry
The primary application of this compound in drug discovery and development lies in its conversion to 4,4-dimethoxy-2-butanone, a key intermediate for the synthesis of various heterocyclic systems.[1] The hydroxyl group of this compound can be readily oxidized to a ketone, while the dimethyl acetal serves as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions when required for subsequent reactions.[1]
Synthesis of Pyrimidine Derivatives
Substituted pyrimidines are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. 4,4-Dimethoxy-2-butanone, derived from this compound, serves as a crucial precursor for the synthesis of 2-aminopyrimidine derivatives. For instance, the reaction of 4,4-dimethoxy-2-butanone with guanidine nitrate in the presence of a base yields 2-amino-4-methylpyrimidine, a scaffold that can be further functionalized to generate libraries of potential drug candidates.
Intermediate in the Synthesis of Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. A second-generation synthesis of Nevirapine utilizes 4,4-dimethoxy-2-butanone as a key starting material for the preparation of 2-chloro-3-amino-4-picoline (CAPIC), a critical building block for the Nevirapine core structure. This synthetic route offers advantages in terms of cost-effectiveness and scalability.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4,4-Dimethoxy-2-butanone
This protocol describes the oxidation of the primary alcohol to a ketone using Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite®
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous dichloromethane (5 volumes), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (2 volumes) at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (10 volumes) and filter through a pad of Celite® to remove the chromium salts.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4,4-dimethoxy-2-butanone.
Quantitative Data:
| Reactant | Product | Reagent | Solvent | Yield | Reference |
| This compound | 4,4-dimethoxy-2-butanone | PCC | Dichloromethane | ~85% | [3] |
Protocol 2: Synthesis of 2-Amino-4-methylpyrimidine from 4,4-Dimethoxy-2-butanone
This protocol details the condensation reaction between 4,4-dimethoxy-2-butanone and guanidine nitrate to form the pyrimidine ring.
Materials:
-
4,4-dimethoxy-2-butanone
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Prepare a solution of sodium ethoxide (30.3 mmol) in ethanol.
-
Add guanidine nitrate (11.3 mmol) to the sodium ethoxide solution and stir for 20 minutes at room temperature.
-
To this mixture, add a solution of 4,4-dimethoxy-2-butanone (1g, 7.57 mmol) in ethanol.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Treat the residue with water and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Yield | Reference |
| 4,4-dimethoxy-2-butanone | 2-amino-4-methylpyrimidine | Guanidine nitrate, Sodium ethoxide | Ethanol | 66% |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Synthetic workflow for the preparation of 2-amino-4-methylpyrimidine.
Caption: Key intermediates in the synthesis of Nevirapine.
Biological Activity and Future Perspectives
While 2-amino-4-methylpyrimidine itself is a foundational scaffold, its derivatives have shown promising biological activities. For instance, more complex pyrimidine derivatives have demonstrated significant anti-influenza virus activity, with some compounds exhibiting 50% effective concentrations (EC50) in the range of 0.01-0.1 µM.[4] Further derivatization of the 2-amino-4-methylpyrimidine core synthesized from this compound could lead to the discovery of novel antiviral agents. The general mechanism of action for many antiviral nucleoside and non-nucleoside analogs involves the inhibition of viral polymerases (e.g., reverse transcriptase), thereby halting viral replication.[5]
Table of Biological Activity Data for Related Pyrimidine Derivatives:
| Compound Class | Biological Activity | Target Organism/Cell Line | IC50/EC50 (µM) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Anti-influenza virus | Influenza A and B viruses | 0.01 - 0.1 | [4] |
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | Anticancer | MCF-7 (Breast Cancer) | 0.48 ± 0.11 | [6] |
| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | Anticancer | HeLa (Cervical Cancer) | 0.74 ± 0.13 | [6] |
| 2-Aminopyrimidine derivatives | β-Glucuronidase Inhibition | - | 2.8 ± 0.10 | [7] |
The versatility of this compound as a precursor to these and other heterocyclic systems underscores its importance in medicinal chemistry. Future research will likely focus on developing more efficient and stereoselective methods for the synthesis of complex drug molecules from this readily available starting material. The exploration of novel derivatives of the pyrimidine and other heterocyclic scaffolds accessible from this compound holds significant promise for the discovery of new therapeutic agents.
Caption: General mechanism of action for NNRTI antiviral drugs.
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 4. rrc.nbrp.jp [rrc.nbrp.jp]
- 5. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies Involving 4,4-Dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex organic molecules, particularly in the realm of drug development, the strategic use of protecting groups is paramount. These groups temporarily mask reactive functional moieties to prevent undesired side reactions, thereby enabling selective transformations at other sites within the molecule.[1][2] This document provides detailed application notes and protocols for the use of 4,4-dimethoxybutan-1-ol as a versatile protecting group for carboxylic acids and alcohols. The unique bifunctional nature of this reagent, possessing both a primary alcohol for attachment and a latent aldehyde in the form of a dimethyl acetal, offers strategic advantages in synthetic design, including opportunities for orthogonal deprotection schemes.[3]
The 4,4-dimethoxybutyl (DMBu) protecting group, once installed, can be selectively removed under different conditions. The ester or ether linkage can be cleaved to regenerate the original carboxylic acid or alcohol, while the dimethyl acetal can be hydrolyzed under acidic conditions to unmask a terminal aldehyde, which can then participate in subsequent synthetic transformations. This dual functionality makes the DMBu group a valuable tool for advanced synthetic strategies.
Data Presentation: A Comparative Overview of DMBu Protection and Deprotection
The following tables summarize typical conditions and representative yields for the protection of carboxylic acids and alcohols with this compound, and the subsequent deprotection steps. These are based on well-established methodologies for analogous protecting groups, such as the p-methoxybenzyl (PMB) group, and provide a reliable starting point for reaction optimization.[1]
Table 1: Protection of Carboxylic Acids as 4,4-Dimethoxybutyl Esters
| Method | Reagents and Conditions | Typical Yield (%) | Notes |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), CH₂Cl₂ | 75-90 | A mild and efficient method for a wide range of carboxylic acids.[4] |
| Acid Chloride | Carboxylic acid to acid chloride (e.g., (COCl)₂, SOCl₂), then this compound, pyridine or Et₃N, CH₂Cl₂ | 80-95 | Suitable for robust carboxylic acids where the acid chloride is readily formed.[1] |
| Transesterification | Methyl or ethyl ester of the carboxylic acid, this compound, acid or base catalyst, heat | 60-80 | An equilibrium-driven process, often requiring removal of the alcohol byproduct. |
Table 2: Protection of Alcohols as 4,4-Dimethoxybutyl Ethers
| Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Williamson Ether Synthesis | NaH, 4,4-dimethoxybutyl bromide (from the alcohol), THF or DMF | 70-85 | A general and widely used method for ether formation.[2] |
| Acid-Catalyzed Etherification | Acid catalyst (e.g., H₂SO₄, TsOH), heat, removal of water | 50-70 | Less common for this type of etherification due to potential side reactions. |
Table 3: Deprotection of 4,4-Dimethoxybutyl Esters and Ethers
| Protecting Group | Deprotection Method | Reagents and Conditions | Typical Yield (%) | Notes |
| DMBu Ester | Basic Hydrolysis | LiOH or NaOH, THF/H₂O or MeOH/H₂O | 85-98 | A standard and reliable method for ester cleavage.[1] |
| DMBu Ester | Acidic Hydrolysis | HCl or H₂SO₄ in H₂O/dioxane | 70-90 | Concomitant deprotection of the acetal is likely.[5] |
| DMBu Ether | Hydrogenolysis | H₂, Pd/C, EtOH or EtOAc | 80-95 | Effective for cleaving the benzyl-like ether linkage.[2] |
| DMBu Ether | Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂O | 70-90 | Milder conditions compared to hydrogenolysis for some substrates.[2] |
Table 4: Deprotection of the Dimethyl Acetal Moiety
| Functional Group | Reagents and Conditions | Typical Yield (%) | Notes |
| Dimethyl Acetal | Acidic Hydrolysis | Dilute aq. HCl, acetone/H₂O, or Amberlyst-15 resin | 85-95 |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using DCC/DMAP Coupling
This protocol describes the esterification of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ is added a solution of DCC (1.1 eq) in CH₂Cl₂ at 0 °C under an inert atmosphere.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the precipitated dicyclohexylurea (DCU).
-
The filtrate is washed successively with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4,4-dimethoxybutyl ester.
Protocol 2: Deprotection of a 4,4-Dimethoxybutyl Ester via Basic Hydrolysis
This protocol describes the cleavage of a 4,4-dimethoxybutyl ester to the corresponding carboxylic acid.
Materials:
-
4,4-Dimethoxybutyl ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 eq)
-
Tetrahydrofuran (THF) and water (e.g., 3:1 v/v) or Methanol (MeOH) and water
-
1 M HCl solution
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
The 4,4-dimethoxybutyl ester is dissolved in a mixture of THF and water (or MeOH and water).
-
Aqueous LiOH or NaOH (2.0-5.0 eq) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is acidified to pH ~2-3 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate or another suitable organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the carboxylic acid.
Protocol 3: Acid-Catalyzed Deprotection of the Dimethyl Acetal
This protocol describes the hydrolysis of the dimethyl acetal to unmask the aldehyde functionality.
Materials:
-
4,4-dimethoxybutyl protected compound (1.0 eq)
-
Acetone and water (e.g., 9:1 v/v)
-
Catalytic amount of a strong acid (e.g., concentrated HCl, p-toluenesulfonic acid) or an acidic resin (e.g., Amberlyst-15)
-
Saturated NaHCO₃ solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
The 4,4-dimethoxybutyl protected compound is dissolved in a mixture of acetone and water.
-
A catalytic amount of a strong acid or an acidic resin is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated NaHCO₃ solution.
-
If a resin was used, it is removed by filtration.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude aldehyde can be purified by column chromatography if necessary.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the protection and deprotection strategies involving this compound.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Tandem and Cascade Reactions Initiated by 4,4-Dimethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,4-dimethoxybutan-1-ol as a versatile C4 building block in initiating tandem or cascade reactions for the synthesis of complex heterocyclic structures relevant to medicinal chemistry and drug development.
Introduction
This compound is a bifunctional organic molecule featuring a primary alcohol and a dimethyl acetal protected aldehyde.[1] This unique structural arrangement allows for selective chemical manipulations, making it a valuable precursor in multi-step organic syntheses. The presence of both a nucleophilic hydroxyl group and a latent electrophilic aldehyde, which can be unmasked under acidic conditions, enables the design of elegant tandem and cascade reactions.[1] These one-pot sequences offer significant advantages in terms of atom economy, reduced waste, and streamlined reaction steps, aligning with the principles of green chemistry. Such strategies are highly sought after in the synthesis of complex molecules, including natural products and novel pharmaceutical agents.[2]
Key Applications in Cascade Reactions
The primary application of this compound in cascade reactions lies in the acid-catalyzed deprotection of the acetal, which generates a reactive aldehyde intermediate. This in situ-formed aldehyde can then participate in intramolecular reactions with the hydroxyl group or in intermolecular reactions with other substrates present in the reaction mixture. A key example is its use in the synthesis of functionalized tetrahydrocarbazolones through a p-toluenesulfonic acid-catalyzed cascade reaction.[1]
Experimental Protocols
While specific detailed protocols for cascade reactions initiated by this compound are not abundantly available in the public domain, a general protocol can be extrapolated from its known reactivity. The following protocol outlines a general procedure for an acid-catalyzed cascade cyclization, which is a common transformation for this substrate.
Protocol 1: General Procedure for Acid-Catalyzed Cascade Cyclization
This protocol describes the in situ generation of 4-hydroxybutanal from this compound and its subsequent intramolecular cyclization to form 2-hydroxytetrahydrofuran. This can be intercepted by other nucleophiles in a tandem fashion.
Materials:
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid)
-
Anhydrous organic solvent (e.g., dichloromethane (DCM), toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the acid catalyst (0.1-1.0 eq) to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction may require heating to proceed to completion.
-
Upon completion, cool the reaction mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired heterocyclic product.
Data Presentation
Quantitative data for specific tandem reactions initiated by this compound is limited in publicly available literature. However, for context, the following table provides hypothetical data for a generic acid-catalyzed cascade reaction forming a tetrahydropyran derivative, which is a plausible transformation for this starting material.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | DCM | 25 | 12 | 75 |
| 2 | H₂SO₄ | Toluene | 80 | 4 | 82 |
| 3 | Amberlyst-15 | THF | 65 | 8 | 68 |
Visualizations
Logical Workflow for Cascade Reaction
The following diagram illustrates the logical steps involved in a typical cascade reaction initiated by this compound.
Caption: Logical workflow of a cascade reaction.
Signaling Pathway Analogy for Reaction Mechanism
This diagram provides an analogy of a signaling pathway to represent the reaction mechanism of the acid-catalyzed cascade reaction.
Caption: Reaction mechanism pathway analogy.
Conclusion
This compound serves as a promising starting material for the development of novel tandem and cascade reactions. Its bifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, which are of significant interest in drug discovery and development. Further exploration into the scope and application of this versatile building block is warranted to unlock its full potential in organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4-dimethoxybutan-1-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4,4-dimethoxybutan-1-ol from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
A1: Common impurities depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as 4,4-dimethoxybutanal if the synthesis involves reduction.
-
Reagents and Catalysts: Residual acid catalysts (e.g., p-toluenesulfonic acid, H₂SO₄) from acetal formation steps or reducing agents like sodium borohydride.[1]
-
Solvents: Reaction and workup solvents (e.g., methanol, dichloromethane, diethyl ether).
-
Side-Products: Water formed during acetalization.[2]
-
Hydrolysis Products: The primary concern is the hydrolysis of the acetal group back to an aldehyde (4-hydroxybutyraldehyde) under acidic conditions.[1][3] Acetals are generally stable in neutral to strongly basic environments but are sensitive to acid.[3][4]
Q2: Is this compound stable during standard purification procedures?
A2: The stability of this compound is highly dependent on pH. The dimethyl acetal functional group is stable under neutral and basic conditions.[3][5] However, it is susceptible to hydrolysis back to the corresponding aldehyde and methanol in the presence of acid, especially aqueous acid.[3][4] This is a critical consideration for purification methods like column chromatography on silica gel (which can be acidic) or acidic aqueous workups.
Q3: What are the recommended conditions for purifying this compound by distillation?
A3: this compound has a relatively high boiling point, making vacuum distillation the preferred method to prevent thermal decomposition. A similar compound, 4,4-dimethoxy-2-butanone, is purified by an initial atmospheric distillation to remove low-boiling solvents like methanol, followed by a vacuum distillation.[6]
Q4: Can flash column chromatography be used to purify this compound?
A4: Yes, but with caution. Standard silica gel is slightly acidic and can cause the hydrolysis of the acetal group. To mitigate this, the silica gel can be neutralized by pre-treating it with a base, such as triethylamine, mixed into the slurry or the eluent. Progress of the purification should be monitored carefully, for instance by Thin-Layer Chromatography (TLC).[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low final yield and presence of a new aldehyde peak in NMR/IR. | The acetal group has likely hydrolyzed due to exposure to acidic conditions during workup or chromatography.[3][4] | Ensure all aqueous washes are neutral or slightly basic before extraction. If using column chromatography, use neutralized silica gel or a more neutral stationary phase like alumina. |
| Product is contaminated with the starting aldehyde (e.g., 4,4-dimethoxybutanal). | The reduction reaction did not go to completion. | Increase the reaction time, temperature, or the equivalents of the reducing agent. Monitor the reaction progress using TLC or GC to confirm the disappearance of the starting material.[1] |
| An emulsion forms during aqueous workup and extraction. | High concentrations of salts or polar solvents like THF or DMF can cause emulsions.[7] | Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer. If the reaction solvent is miscible with water (e.g., THF, methanol), remove it via rotary evaporation before the aqueous workup.[7] |
| The product is decomposing during distillation. | The distillation temperature is too high, or acidic residues are catalyzing decomposition. | Use fractional vacuum distillation to lower the required temperature. Ensure the crude product is neutralized and washed to remove any residual acid catalysts before distilling. |
| The crude product is difficult to handle due to viscous byproducts. | Polymerization may have occurred, especially if the reaction temperature was not controlled during acetalization.[1] | Filter the crude mixture before workup if possible. Purification will likely require column chromatography to separate the desired product from high-molecular-weight polymers. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₃ | [][9] |
| Molecular Weight | 134.17 g/mol | [] |
| Boiling Point | 180.9 °C at 760 mmHg | [][10] |
| Density | 0.97 g/cm³ | [][10] |
| Refractive Index | 1.418 | [10] |
| CAS Number | 23068-87-3 | [9][11] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities and high-boiling solvents on a larger scale.
-
Neutralization and Drying: Ensure the crude product has been washed with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃) to remove any acid catalyst. The organic phase containing the product should be thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed by rotary evaporation.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Use a vacuum pump with a cold trap and a pressure gauge.
-
Distillation Process:
-
Heat the distillation flask gently using a heating mantle.
-
Slowly reduce the pressure to the desired level (e.g., 20 mmHg).
-
Collect any low-boiling fractions first. These may include residual solvents.
-
Carefully increase the temperature to distill the this compound. A related compound, 4,4-dimethoxy-2-butanone, is collected at 70-73 °C at 20 mmHg.[6] The boiling point of this compound will be slightly different but this provides a useful reference point.
-
Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
-
-
Product Collection: Collect the fraction that distills at a constant temperature and pressure. Store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for removing impurities with different polarities that are difficult to separate by distillation.
-
Slurry and Column Packing (Neutralized Silica):
-
In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (relative to the volume of the eluent) to the slurry to neutralize the silica gel.
-
Pack the column with the neutralized slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in hexane.
-
The exact solvent system should be determined beforehand using TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common impurities during purification.
References
- 1. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 2. Acetal - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone - Google Patents [patents.google.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. This compound | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cas 23068-87-3,this compound | lookchem [lookchem.com]
- 11. This compound | CAS#:23068-87-3 | Chemsrc [chemsrc.com]
Technical Support Center: Synthesis of 4,4-dimethoxybutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,4-dimethoxybutan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary synthetic routes for this compound are:
-
Two-step synthesis from 4-oxobutyraldehyde: This involves an initial acid-catalyzed acetalization of 4-oxobutyraldehyde with methanol to form 4,4-dimethoxybutanal, followed by the selective reduction of the aldehyde group to a primary alcohol.[1]
-
Acid-catalyzed etherification: This is a direct approach where a suitable butanol precursor, such as 4-hydroxybutan-1-ol, is reacted with methanol in the presence of an acid catalyst like sulfuric acid.[1]
Q2: What are the likely impurities I might encounter in my final product?
A2: Common impurities can originate from starting materials, side reactions, or the solvent. These may include:
-
Unreacted starting materials: Such as 4,4-dimethoxybutanal or 4-hydroxybutan-1-ol.
-
Over-oxidation products: If the starting material is susceptible to oxidation, you may find the corresponding carboxylic acid.
-
Hemiacetal intermediate: An incompletely reacted intermediate from the acetalization step.
-
Residual Solvents: Methanol or other solvents used during the synthesis and workup.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the synthesis of this compound can be effectively monitored using standard chromatographic techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Q4: What analytical techniques are recommended for characterizing the final product and its impurities?
A4: A combination of spectroscopic and chromatographic methods is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and the main product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups like the hydroxyl (-OH) group and the absence of others like a carbonyl (C=O) group from the starting aldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during the acetalization or reduction step. | - Acetalization: Ensure anhydrous conditions and use a Dean-Stark apparatus to remove water, driving the equilibrium towards the product. - Reduction: Allow for sufficient reaction time and ensure the reducing agent is active. Monitor the reaction by TLC or GC until the starting material is consumed. |
| Reversibility of the acetalization reaction. | Use an excess of methanol to shift the equilibrium towards the formation of the acetal. | |
| Presence of 4,4-dimethoxybutanal in the final product | Incomplete reduction of the aldehyde. | - Increase the reaction time for the reduction step. - Use a fresh batch of sodium borohydride, as it can degrade over time. - Ensure the reaction temperature is appropriate for the reduction. |
| Presence of a broad peak around 3300-3500 cm⁻¹ and a sharp peak around 1720 cm⁻¹ in the IR spectrum | The broad peak indicates the desired hydroxyl group, but the peak at 1720 cm⁻¹ suggests the presence of a carbonyl group, likely from unreacted 4,4-dimethoxybutanal. | This confirms incomplete reduction. Refer to the solutions for the presence of 4,4-dimethoxybutanal. |
| Product is a yellow or brown liquid | Potential polymerization of the starting aldehyde or degradation of the product. | - Acetalization: Control the temperature, as the reaction can be exothermic.[1] - Purification: Purify the crude product by vacuum distillation to remove colored impurities and by-products. |
| Multiple spots on TLC after reaction completion | Formation of by-products. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). - Purify the product using column chromatography or vacuum distillation. |
Experimental Protocols
Synthesis of this compound via Reduction of 4,4-dimethoxybutanal
This protocol is analogous to the reduction of similar keto-acetals.[1]
-
Dissolution: Dissolve 4,4-dimethoxybutanal in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise while stirring.
-
Monitoring: Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.
-
Quenching: Slowly add water to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Troubleshooting Workflow for Impurity Identification
Caption: A flowchart for identifying and addressing impurities.
Logical Relationship of Synthetic Steps and Potential Issues
Caption: Key steps and associated potential problems in the synthesis.
References
Technical Support Center: Acid-Catalyzed Cyclization of 4,4-dimethoxybutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acid-catalyzed cyclization of 4,4-dimethoxybutan-1-ol to produce 2-methoxytetrahydrofuran.
Troubleshooting Guide
This guide addresses common issues encountered during the acid-catalyzed cyclization of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Insufficient Acid Catalyst: The acid concentration may be too low to effectively catalyze both the initial hydrolysis of the dimethyl acetal and the subsequent intramolecular cyclization. 2. Presence of Water: While water is a product of the initial hydrolysis, excess water in the reaction mixture can shift the equilibrium away from the desired cyclic product. 3. Low Reaction Temperature: The reaction kinetics may be too slow at lower temperatures. | 1. Optimize Catalyst Concentration: Gradually increase the concentration of the acid catalyst. Monitor the reaction progress by TLC or GC to find the optimal loading. 2. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms. 3. Increase Reaction Temperature: Cautiously increase the reaction temperature while monitoring for the formation of byproducts. |
| Formation of a Viscous, Insoluble Material (Polymer) | 1. High Acid Concentration: Strong acidic conditions can promote the ring-opening polymerization of the tetrahydrofuran product.[1][2][3] 2. Elevated Reaction Temperature: Higher temperatures can accelerate the rate of polymerization.[2] 3. Prolonged Reaction Time: Leaving the reaction for an extended period, especially under strongly acidic conditions, can lead to increased polymer formation. | 1. Reduce Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. 2. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient cyclization. 3. Monitor Reaction Progress: Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent subsequent polymerization of the product. |
| Presence of Multiple Unidentified Byproducts | 1. Elimination Reactions: Acid-catalyzed dehydration of the primary alcohol can lead to the formation of unsaturated byproducts. 2. Intermolecular Reactions: At high concentrations, intermolecular condensation between two molecules of the starting material or intermediates can occur. | 1. Use a Non-Coordinating Acid: Employ an acid with a non-nucleophilic counter-ion (e.g., p-toluenesulfonic acid) to minimize side reactions. 2. Maintain Dilute Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions. |
| Incomplete Hydrolysis of the Acetal | 1. Insufficient Acid or Water: The hydrolysis of the dimethyl acetal is the first step and requires both acid and a stoichiometric amount of water (which is formed in situ from the initial protonation steps, but if the reaction stalls, it could be a limiting factor). | 1. Ensure Sufficient Catalyst: Check that the acid catalyst concentration is adequate. 2. Controlled Addition of Water: If anhydrous conditions are leading to incomplete reaction, a controlled, stoichiometric amount of water might be necessary to facilitate the initial hydrolysis step. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the acid-catalyzed cyclization of this compound?
A1: The reaction proceeds through a two-step mechanism. First, the dimethyl acetal is hydrolyzed under acidic conditions to form the intermediate 4-hydroxybutyraldehyde. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the aldehyde carbonyl, forming a cyclic hemiacetal, which is 2-hydroxytetrahydrofuran. In the presence of methanol and acid, this can be further converted to the more stable 2-methoxytetrahydrofuran.
Q2: What are the most common side reactions to be aware of?
A2: The most significant side reaction is the acid-catalyzed ring-opening polymerization of the 2-methoxytetrahydrofuran product, leading to the formation of poly(tetrahydrofuran).[1][2][3] Other potential side reactions include intermolecular condensation and elimination reactions (dehydration) of the alcohol.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, you should see the disappearance of the starting material spot (this compound) and the appearance of a new spot for the product (2-methoxytetrahydrofuran). GC can provide a more quantitative measure of the conversion.
Q4: What type of acid catalyst is best suited for this reaction?
A4: A strong acid with a non-nucleophilic conjugate base is generally preferred to minimize side reactions. Examples include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). The choice of catalyst may require optimization for your specific reaction conditions.
Q5: The reaction mixture has become very viscous and difficult to stir. What is happening?
A5: A significant increase in viscosity is a strong indication of polymerization of the tetrahydrofuran ring. This is often caused by excessive acid concentration, high temperature, or prolonged reaction time. It is advisable to stop the reaction and troubleshoot your conditions as outlined in the guide above.
Data Presentation
To aid in troubleshooting and optimizing your reaction conditions, we recommend maintaining a detailed experimental log. The following table provides a template for recording your data for easy comparison across different experiments.
| Experiment ID | Starting Material (mmol) | Acid Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Side Product(s) Observed (and %) | Notes |
Experimental Protocols
General Protocol for Acid-Catalyzed Cyclization of this compound
This is a generalized procedure and may require optimization.
-
Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or a setup for a Dean-Stark trap if water removal is desired), add this compound and the chosen anhydrous solvent (e.g., toluene or methanol).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture. The catalyst loading should be optimized, typically starting in the range of 1-5 mol%.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Visualizations
References
Optimizing reaction conditions for the synthesis of 4,4-dimethoxybutan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4-dimethoxybutan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via different synthetic routes.
Route 1: Two-Step Synthesis via Reduction of 4,4-dimethoxybutanal
This common and straightforward approach involves the acid-catalyzed acetalization of a suitable precursor like 4-oxobutyraldehyde with methanol to yield 4,4-dimethoxybutanal. This intermediate is then selectively reduced to the target compound, this compound, typically using a mild reducing agent like sodium borohydride (NaBH₄).[1]
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low yield of 4,4-dimethoxybutanal (Acetalization Step) | Incomplete reaction. | - Ensure anhydrous conditions as water can inhibit acetal formation. - Use a sufficient excess of methanol. - Increase the reaction time or gently warm the reaction mixture. |
| Polymerization of the starting aldehyde.[1] | Maintain the reaction temperature between 10-25°C to control the exothermic nature of the reaction.[1] | |
| Ineffective acid catalyst. | - Use a catalytic amount of a strong acid like p-toluenesulfonic acid or sulfuric acid. - Consider using a different acid catalyst (see comparison table below). | |
| Incomplete reduction of 4,4-dimethoxybutanal | Insufficient reducing agent. | - Use a molar excess of the reducing agent (e.g., 1.5-2 equivalents of NaBH₄). |
| Deactivated reducing agent. | Use fresh, high-quality sodium borohydride. | |
| Low reaction temperature. | While the reaction often proceeds at room temperature, gentle warming may be necessary.[1] | |
| Presence of side products in the final product | Over-reduction of other functional groups (if present). | Use a chemoselective reducing agent like NaBH₄, which typically does not reduce esters or carboxylic acids. |
| Contamination from the acetalization step. | Purify the intermediate 4,4-dimethoxybutanal before proceeding with the reduction. | |
| Difficulties in product isolation | Emulsion formation during workup. | - Add a saturated brine solution to break the emulsion. - Filter the mixture through a pad of celite. |
| Product loss during extraction. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Ensure the aqueous layer is at the correct pH before extraction. |
Route 2: Direct Acetalization of 4-hydroxybutan-1-ol
This method involves the direct reaction of 4-hydroxybutan-1-ol with methanol in the presence of an acid catalyst.[1]
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure anhydrous conditions. - Use a sufficient excess of methanol. - Increase the reaction time or temperature. |
| Formation of cyclic side products. | The intramolecular reaction of the hydroxyl group with the aldehyde can form a cyclic hemiacetal or acetal. Use a large excess of methanol to favor the formation of the desired dimethyl acetal. | |
| Ineffective acid catalyst. | Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. | |
| Presence of starting material in the final product | Insufficient reaction time or catalyst. | - Monitor the reaction progress using TLC or GC. - Add more catalyst if the reaction stalls. |
| Product degradation | Use of excessive heat or strong acid concentration. | - Use a catalytic amount of acid. - Maintain a moderate reaction temperature. |
Route 3: Synthesis from γ-Butyrolactone
This route involves the reduction of γ-butyrolactone to 1,4-butanediol, followed by a selective acetalization of one of the hydroxyl groups.
Troubleshooting Common Issues:
| Issue | Potential Cause | Recommended Solution |
| Incomplete reduction of γ-butyrolactone | Use of a reducing agent that is not strong enough. | γ-Butyrolactone is an ester and requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) for efficient reduction to 1,4-butanediol. NaBH₄ is generally not effective for ester reduction. |
| Formation of a mixture of products during acetalization | Non-selective reaction of both hydroxyl groups in 1,4-butanediol. | - Use a protecting group strategy to differentiate the two hydroxyl groups. - Carefully control the stoichiometry of the reagents to favor mono-acetalization. This can be challenging. |
| Low overall yield | Multi-step nature of the synthesis. | Optimize each step individually before attempting the full sequence. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is the most efficient for producing this compound?
The two-step synthesis starting from a 4-oxobutyraldehyde precursor is often the most reliable and highest-yielding method. It allows for the purification of the intermediate, 4,4-dimethoxybutanal, leading to a cleaner final product.
Q2: What is the best reducing agent for the conversion of 4,4-dimethoxybutanal to this compound?
Sodium borohydride (NaBH₄) is the most commonly used and recommended reducing agent for this transformation. It is chemoselective for aldehydes and ketones, easy to handle, and generally provides high yields. While stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would also work, they are less selective and require more stringent anhydrous reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the reaction's progress.[1] For TLC, you can visualize the disappearance of the starting material and the appearance of the product. GC provides a more quantitative analysis of the reaction mixture.
Q4: What are the key considerations for the acid-catalyzed acetalization step?
The most critical factors are the use of anhydrous methanol and a catalytic amount of a strong acid.[1] Water can hydrolyze the acetal back to the aldehyde, so maintaining anhydrous conditions is crucial for achieving a high yield. Controlling the temperature is also important to prevent polymerization of the aldehyde starting material.[1]
Q5: How do I purify the final product?
Purification is typically achieved through distillation under reduced pressure. It is advisable to perform a workup procedure to remove inorganic byproducts before distillation. This often involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, and then drying it before removing the solvent.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 4,4-dimethoxybutanal
| Reducing Agent | Typical Solvent | Reaction Conditions | Typical Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature | 85-95 | Chemoselective for aldehydes and ketones. Safer and easier to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | 0°C to room temperature | 90-98 | Stronger reducing agent, but less selective. Reacts violently with protic solvents. |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl acetate | Room temperature, atmospheric or elevated pressure | 80-90 | Environmentally friendly method, but may require specialized equipment. |
Table 2: Comparison of Acid Catalysts for the Acetalization of 4-hydroxybutanal with Methanol
| Acid Catalyst | Typical Molar Ratio (Catalyst:Substrate) | Reaction Conditions | Typical Yield (%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.05 | Room temperature to 40°C | 80-90 | Commonly used, effective, and relatively mild. |
| Sulfuric Acid (H₂SO₄) | 0.01 - 0.05 | Room temperature | 85-95 | Very effective but can be more corrosive and may lead to side reactions if not used carefully. |
| Amberlyst-15 | - | Room temperature to 50°C | 75-85 | Heterogeneous catalyst, allowing for easier separation from the reaction mixture. |
| Hydrochloric Acid (HCl) | 0.01 - 0.05 | Room temperature | 80-90 | Effective, but the use of anhydrous HCl can be less convenient. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4,4-dimethoxybutanal
Step 1: Acetalization of 4-oxobutyraldehyde
-
To a stirred solution of 4-oxobutyraldehyde (1.0 eq) in anhydrous methanol (5-10 volumes) at 10-15°C, add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a mild base such as sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4,4-dimethoxybutanal.
Step 2: Reduction of 4,4-dimethoxybutanal
-
Dissolve the crude 4,4-dimethoxybutanal (1.0 eq) in methanol (5-10 volumes) and cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Direct Acetalization of 4-hydroxybutan-1-ol
-
To a solution of 4-hydroxybutan-1-ol (1.0 eq) in a large excess of anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.01 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by GC.
-
Once the reaction has reached completion, neutralize the acid with a solid base like sodium carbonate.
-
Filter the mixture to remove the solid base.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by vacuum distillation.
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
Technical Support Center: Synthesis of 4,4-dimethoxybutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4-dimethoxybutan-1-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low overall yield in the two-step synthesis from 4-hydroxybutanal.
-
Question: My overall yield for the synthesis of this compound from 4-hydroxybutanal is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low overall yield in this two-step process, which involves acetalization followed by reduction, can stem from inefficiencies in either or both steps.
-
Acetalization Step: Incomplete conversion of 4-hydroxybutanal to 4,4-dimethoxybutanal is a common reason for low yield. The formation of the acetal is an equilibrium reaction.[1] To drive the reaction towards the product, it is crucial to remove the water formed during the reaction, for instance by using a Dean-Stark apparatus. Also, ensure that your methanol is anhydrous as excess water in the reaction mixture can shift the equilibrium back to the starting materials. The amount and type of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) can also be optimized; using too much acid can sometimes lead to side reactions.[2]
-
Reduction Step: If the acetalization has proceeded well, the issue might be in the reduction of 4,4-dimethoxybutanal. Ensure the complete reduction of the aldehyde by monitoring the reaction with Thin Layer Chromatography (TLC). The choice of reducing agent and reaction conditions are critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes.[3] The reaction is typically performed at a low temperature (e.g., 0 °C) to minimize side reactions and then allowed to warm to room temperature.[4] The slow and portion-wise addition of NaBH₄ is recommended to control the reaction rate and prevent overheating.
-
Purification: Product loss during workup and purification can significantly impact the final yield. Ensure efficient extraction of the product from the aqueous phase. For purification by fractional distillation, proper insulation of the column and a slow distillation rate are essential to achieve good separation and minimize loss.[5]
-
Issue 2: Presence of significant side products in the final product.
-
Question: After synthesis, my final product shows significant impurities. What are the possible side products and how can I avoid their formation?
-
Answer: The formation of side products can occur at various stages of the synthesis.
-
From Acetalization: In the acetalization of 4-hydroxybutanal, incomplete reaction can leave unreacted starting material. Side reactions can also occur, such as the formation of cyclic hemiacetals from 4-hydroxybutanal itself, especially in the presence of acid.[6] To minimize these, ensure anhydrous conditions and an optimized catalyst concentration.
-
From Hydroformylation of Allyl Alcohol (if preparing the precursor): If you are synthesizing the 4-hydroxybutanal precursor via hydroformylation of allyl alcohol, common side products include the branched isomer (3-hydroxy-2-methylpropionaldehyde) and hydrogenation products (propanol).[7] The choice of catalyst and ligands is crucial for high regioselectivity towards the desired linear aldehyde.
-
During Reduction: During the reduction of 4,4-dimethoxybutanal, if stronger reducing agents than NaBH₄ are used, there is a risk of reducing other functional groups if present. However, with NaBH₄, this is less of a concern.
To obtain a pure product, careful purification is necessary. Fractional distillation is an effective method for separating this compound from lower and higher boiling point impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The primary synthetic routes for this compound are:
-
Two-step synthesis from 4-hydroxybutanal: This involves the acid-catalyzed acetalization of 4-hydroxybutanal with methanol to form 4,4-dimethoxybutanal, followed by the reduction of the aldehyde to the corresponding alcohol.[3]
-
Synthesis from 1,4-butanediol: This route involves the oxidation of one of the alcohol groups of 1,4-butanediol to an aldehyde, followed by acetalization of the aldehyde with methanol.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the acetalization and reduction steps. By spotting the reaction mixture alongside the starting material, you can visually assess the consumption of the reactant and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.[3]
Q3: What are the optimal conditions for the reduction of 4,4-dimethoxybutanal using sodium borohydride?
A3: For the reduction of 4,4-dimethoxybutanal, sodium borohydride is a suitable reagent. Typically, the reaction is carried out in a protic solvent like methanol or ethanol. The reaction is often started at a low temperature (0 °C) by slowly adding the sodium borohydride to a solution of the aldehyde. After the initial reaction, the mixture is allowed to warm to room temperature to ensure the reaction goes to completion.[4]
Q4: What is the role of the acid catalyst in the acetalization step?
A4: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-hydroxybutanal via Hydroformylation of Allyl Alcohol.
| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Allyl Alcohol Conversion (%) | 4-hydroxybutanal Selectivity (%) | Normal-to-iso Ratio |
| Rh-based catalyst | Toluene | 80 | 1.6 | 99.6 | 96.1 | 9.8 : 1 |
| Rh-based catalyst | Hexane | 90 | 2.0 | 85 | 83 | 6.5 : 1 |
| Co₂(CO)₈ | - | 81 | - | - | 19.6 (as formyl-1-propanol) | - |
| Co₂(CO)₈ | - | 150 | - | - | 10.7 (as formyl-1-propanol) | - |
Data extracted from a patent on the preparation of 4-hydroxybutanal.[7]
Experimental Protocols
Protocol 1: Synthesis of 4,4-dimethoxybutanal from 4-hydroxybutanal (Acetalization)
-
To a solution of 4-hydroxybutanal (1 equivalent) in anhydrous methanol (5-10 equivalents), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain crude 4,4-dimethoxybutanal, which can be used in the next step without further purification or can be purified by distillation.
Protocol 2: Synthesis of this compound from 4,4-dimethoxybutanal (Reduction)
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Dissolve 4,4-dimethoxybutanal (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water or a dilute acid solution (e.g., 1 M HCl) at 0 °C to decompose the excess sodium borohydride and the borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.[5]
Mandatory Visualization
References
- 1. Khan Academy [khanacademy.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]
- 8. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting the Deprotection of 4,4-dimethoxybutan-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the deprotection of the dimethyl acetal in 4,4-dimethoxybutan-1-ol to yield 4-hydroxybutyraldehyde.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.
Q1: My deprotection reaction is incomplete, resulting in a low yield of the desired 4-hydroxybutyraldehyde. What are the common causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue in acetal deprotection. Several factors could be responsible:
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Insufficient Water: Acetal hydrolysis is an equilibrium reaction.[1] The presence of water is crucial to drive the equilibrium towards the aldehyde product. Ensure your solvent system contains an adequate amount of water. If using a system like acetone, the addition of 5-10% water is common.[2]
-
Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. Try using a freshly opened bottle of the acid or a stronger catalytic system. Solid acid catalysts like Amberlyst-15 or silica-supported acids can also lose activity and may need to be replaced or regenerated.[2][3][4]
-
Inadequate Reaction Time or Temperature: The deprotection may be kinetically slow under the chosen conditions. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature may be necessary.
-
Inappropriate Solvent: The choice of solvent can impact reaction rates. Solvents like THF, acetone, or acetonitrile are commonly used.[1][2] Ensure your starting material is fully soluble in the chosen solvent system.
Q2: I am observing significant side product formation. What are these impurities and how can I prevent them?
A2: The primary side product concern arises from the structure of the product itself, 4-hydroxybutyraldehyde.
-
Intramolecular Cyclization: The most common "side product" is actually an equilibrium form of the product. The proximity of the hydroxyl group and the aldehyde allows for a rapid, reversible intramolecular cyclization to form 2-hydroxytetrahydrofuran (a cyclic hemiacetal). This is often the dominant form of the product in solution.
-
Polymerization/Oligomerization: Under harsh acidic conditions or elevated temperatures, aldehydes can be prone to polymerization or other decomposition pathways.
-
Side Reactions of the Alcohol: While less common under typical deprotection conditions, the primary alcohol could potentially undergo side reactions if the conditions are too harsh or inappropriate reagents are used.
Solutions:
-
Use milder deprotection conditions to minimize degradation.[3] This can include using catalysts like pyridinium p-toluenesulfonate (PPTS), Amberlyst-15 resin, or performing a transacetalization in acetone with a catalytic amount of acid.[1][2][5]
-
Keep reaction times to the minimum required for full conversion of the starting material.
-
Perform the workup immediately upon reaction completion and avoid excessive heat during solvent removal.
Q3: The workup and purification of 4-hydroxybutyraldehyde are proving difficult. What are the best practices for isolating this compound?
A3: The small size, polarity, and potential instability of 4-hydroxybutyraldehyde require a careful workup procedure.
-
Neutralization: After the reaction is complete, it is critical to neutralize the acid catalyst. This is typically done by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.[2]
-
Extraction: The product is polar and has some water solubility. Use a polar organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery from the aqueous layer.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Concentrate the solution under reduced pressure (rotary evaporation) at a low temperature (typically ≤ 30-40°C) to prevent product degradation.
-
Purification: Due to its equilibrium with the cyclic hemiacetal, purification can be challenging. Flash column chromatography on silica gel is often the preferred method. The aldehyde and its cyclic form may co-elute or separate depending on the solvent system.
Q4: How do I choose the right deprotection method if my substrate contains other acid-sensitive functional groups?
A4: Chemoselectivity is a major challenge when other acid-labile groups, such as Boc-amines or silyl ethers, are present. Standard strong acid conditions (e.g., HCl, H₂SO₄) will likely cleave these groups. In such cases, milder, specialized conditions are required.
-
For Boc-Protected Substrates: A common strategy is to use a solid-supported acid like Amberlyst-15 in a solvent system such as acetone/water at room temperature.[2] These conditions are often mild enough to leave the Boc group intact.
-
For Silyl Ether Substrates (e.g., TBDMS, TIPS): Deprotection of acetals in the presence of silyl ethers is challenging. Very mild Lewis acids like Er(OTf)₃ in wet nitromethane or neutral conditions using iodine have been shown to be effective while preserving many other functional groups.[3]
-
General Mild Conditions: Other reported mild methods that may offer better chemoselectivity include using catalysts like indium(III) trifluoromethanesulfonate or sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of the dimethyl acetal?
A1: The deprotection proceeds via a three-step mechanism:
-
Protonation: A proton (H⁺) from the acid catalyst protonates one of the methoxy oxygen atoms.
-
Elimination: The protonated methoxy group leaves as a molecule of methanol, forming a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A molecule of water attacks the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation yields a hemiacetal, which then eliminates a second molecule of methanol to give the final aldehyde product.
Q2: How can I effectively monitor the progress of the deprotection reaction?
A2:
-
Thin Layer Chromatography (TLC): This is the most common method. The starting acetal is significantly less polar than the product alcohol-aldehyde. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting material will have a high Rf value, while the product will have a much lower Rf. The spots can be visualized using a p-anisaldehyde or potassium permanganate (KMnO₄) stain.
-
¹H NMR Spectroscopy: A small aliquot can be taken from the reaction, quenched, and analyzed. Monitor the disappearance of the two characteristic singlets of the acetal group: the methoxy protons (-OCH₃) around 3.3 ppm and the acetal proton (-CH(OMe)₂) around 4.4 ppm. Concurrently, look for the appearance of the aldehyde proton (-CHO) as a triplet around 9.7 ppm.
Q3: Are there any non-acidic methods to deprotect a dimethyl acetal?
A3: Yes, while less common for simple substrates, several methods exist for deprotection under neutral or near-neutral conditions. These are particularly useful for highly acid-sensitive molecules. Examples include using a catalytic amount of iodine in a suitable solvent or employing certain Lewis acids that do not require strong Brønsted acidity.[3] Electrochemical deprotection under neutral conditions has also been developed.[6]
Q4: Why is the product, 4-hydroxybutyraldehyde, prone to cyclization?
A4: 4-hydroxybutyraldehyde exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran. This is a result of an intramolecular nucleophilic attack of the terminal hydroxyl group (-OH) on the electrophilic carbonyl carbon of the aldehyde. The formation of a five-membered ring is entropically and thermodynamically favorable, often making the cyclic form the major species observed in solution and during analysis.
Data Summary
The following table summarizes various conditions reported for the deprotection of acetals, providing a comparative overview of reagents, conditions, and typical yields.
| Condition ID | Catalyst / Reagent | Solvent System | Temperature | Typical Yield (%) | Notes / Substrate Example |
| 1 | Amberlyst-15 | Acetone / H₂O | Room Temp | 89 | Effective for substrates with acid-sensitive groups like N-Boc.[2][7] |
| 2 | Al(HSO₄)₃ / Wet SiO₂ | n-Hexane | Reflux | 92 | Heterogeneous conditions, easy workup by filtration.[8] |
| 3 | p-Toluenesulfonic acid (p-TsOH) | Acetone | Room Temp | >90 | A standard method involving transacetalization.[5] |
| 4 | Iodine (catalytic) | Various | Room Temp | >90 | Very mild and neutral conditions, tolerates many sensitive groups.[3] |
| 5 | Er(OTf)₃ (catalytic) | Wet Nitromethane | Room Temp | >90 | A very gentle Lewis acid catalyst.[3] |
| 6 | Aqueous HCl (e.g., 2M) | THF / H₂O | Room Temp | >85 | Classical, strong acid conditions. Not suitable for acid-sensitive substrates.[1] |
Experimental Protocols
Protocol 1: Mild Deprotection using Amberlyst-15 [2]
-
Setup: To a solution of this compound (1.0 eq) in acetone (approx. 0.1 M solution), add water (1.5-2.0 eq).
-
Reaction: Add Amberlyst-15 ion-exchange resin (approx. 15% by weight of the starting material).
-
Stirring: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Filter the reaction mixture to remove the Amberlyst-15 resin, washing the resin with acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated NaHCO₃ solution. Separate the layers, extract the aqueous layer twice more with ethyl acetate, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Deprotection via Transacetalization in Acetone
-
Setup: Dissolve this compound (1.0 eq) in acetone (approx. 0.2 M solution). Acetone serves as both the solvent and a reagent.
-
Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05-0.1 eq).
-
Stirring: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC (typically complete within 1-4 hours).
-
Workup: Quench the reaction by adding solid NaHCO₃ or a few drops of triethylamine. Stir for 10 minutes.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.
Visual Guides
Caption: General experimental workflow for acetal deprotection.
Caption: Troubleshooting decision tree for deprotection issues.
Caption: Reaction mechanism and product equilibrium pathway.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Stereoselective Reactions of 4,4-Dimethoxybutan-1-ol
Welcome to the technical support center for controlling stereoselectivity in reactions involving 4,4-dimethoxybutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how can they be manipulated for stereoselective synthesis?
A1: this compound is a bifunctional molecule featuring two primary reactive sites: a primary hydroxyl (-OH) group and a dimethyl acetal [-CH(OCH₃)₂] group. This dual functionality is central to its application in organic synthesis.
-
Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde (4,4-dimethoxybutanal) or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution. These transformations are often precursors to stereoselective reactions.
-
Dimethyl Acetal Group: The acetal acts as a stable protecting group for a butyraldehyde functional group. It can be deprotected under acidic conditions to reveal the aldehyde, which can then undergo various stereoselective additions.
This orthogonal reactivity allows for the selective modification of one functional group while the other remains protected, a critical strategy in the synthesis of complex molecules.
Q2: I am observing low diastereoselectivity in the nucleophilic addition to 4,4-dimethoxybutanal. What are the common causes and how can I improve it?
A2: Low diastereoselectivity in nucleophilic additions to aldehydes like 4,4-dimethoxybutanal can stem from several factors. The stereochemical outcome is often governed by facial selectivity, which can be influenced by steric and electronic factors as described by models such as the Felkin-Anh and Cram chelation models.
Common Causes and Troubleshooting:
-
Non-optimal Temperature: Reactions run at higher temperatures can lead to reduced selectivity due to overcoming the small energy differences between diastereomeric transition states.
-
Solution: Lowering the reaction temperature is often the first step to improve diastereoselectivity.
-
-
Inappropriate Solvent: The solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity.
-
Lewis Acid Choice: For chelation-controlled additions, the choice and amount of Lewis acid are critical. Insufficient chelation will lead to Felkin-Anh products, while strong chelation can favor the Cram-chelate product.
-
Protecting Group on a Nearby Stereocenter: If a stereocenter is present near the reacting aldehyde, the nature of its protecting group (bulky vs. non-bulky) can dictate the preferred reaction pathway (Felkin-Anh vs. chelation-controlled).
Q3: How can I achieve enantioselective addition to the aldehyde derived from this compound?
A3: Enantioselective addition to 4,4-dimethoxybutanal can be achieved using several strategies:
-
Chiral Catalysts: Employing a chiral catalyst, such as a chiral titanium complex derived from H₈-binaphthol, can facilitate the enantioselective addition of organometallic reagents like functionalized alkylzinc halides.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the approach of the nucleophile to one face of the aldehyde.
-
Organocatalysis: Chiral secondary amines or other organocatalysts can be used to promote enantioselective reactions.
Q4: What are the best practices for removing the dimethyl acetal protecting group without affecting other sensitive functional groups?
A4: The dimethyl acetal is generally stable but can be removed under acidic conditions. To avoid side reactions with other acid-labile groups, consider the following:
-
Mild Acidic Conditions: Use of mild protic acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or Lewis acids in the presence of a water source is recommended.
-
Neutral Deprotection Methods: In highly sensitive substrates, deprotection of acetals can be achieved under nearly neutral conditions, for example, using TESOTf and 2,6-lutidine.[2]
-
Reaction Monitoring: Careful monitoring of the reaction by TLC or GC-MS is crucial to prevent over-reaction or degradation of the product.
II. Troubleshooting Guides
This section provides troubleshooting for specific stereoselective reactions involving derivatives of this compound.
Guide 1: Diastereoselective Horner-Wadsworth-Emmons (HWE) Reaction
-
Issue: Poor (E/Z) selectivity in the HWE reaction with 4,4-dimethoxybutanal.
-
Background: The HWE reaction typically favors the formation of (E)-alkenes.[3] The stereoselectivity is influenced by the equilibration of the intermediates.
-
Troubleshooting Steps:
| Problem | Potential Cause | Suggested Solution |
| Low E:Z ratio | Insufficient equilibration of intermediates. | Use a weaker base (e.g., NaH, KHMDS) and a non-polar solvent (e.g., THF, DME) to allow for equilibration. |
| Formation of Z-isomer is desired | Standard HWE conditions favor the E-isomer. | Employ the Still-Gennari modification using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-equilibrating conditions (e.g., KHMDS with 18-crown-6 in THF at low temperature).[1] |
| Low reaction yield | Steric hindrance or low reactivity of the aldehyde. | Use a more nucleophilic phosphonate carbanion or higher reaction temperatures, though this may impact selectivity. |
Data Presentation: E/Z Selectivity in HWE Reactions (Analogous Systems)
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Product Ratio (E:Z) |
| Triethyl phosphonoacetate | NaH | THF | 25 | >95:5 |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | KHMDS/18-crown-6 | THF | -78 | <5:95 |
| Diisopropyl phosphonate derivative | NaH | DME | 0 | 95:5 |
Guide 2: Asymmetric Epoxidation of Homoallylic Alcohols
-
Issue: Low enantiomeric excess (ee) in the Sharpless or Vanadium-catalyzed asymmetric epoxidation of a homoallylic alcohol derived from this compound.
-
Background: While the Sharpless asymmetric epoxidation is highly effective for allylic alcohols, it often gives lower enantioselectivities for homoallylic alcohols.[4] Vanadium-based catalysts with chiral ligands have shown promise for this transformation.[4][5]
-
Troubleshooting Steps:
| Problem | Potential Cause | Suggested Solution |
| Low ee with Sharpless conditions | The hydroxyl group is too distant from the olefin to effectively direct the catalyst. | Switch to a catalyst system designed for homoallylic alcohols, such as a vanadium catalyst with a chiral bishydroxamic acid (BHA) ligand.[4][5] |
| Low yield with Vanadium catalyst | Inefficient catalyst turnover or side reactions. | Optimize the oxidant (e.g., cumene hydroperoxide (CHP) may be superior to tert-butyl hydroperoxide (TBHP)). Ensure the solvent is appropriate (e.g., toluene can inhibit cyclization byproducts).[4] |
| Inconsistent results | Catalyst deactivation by moisture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. Molecular sieves can be added to the reaction mixture. |
Data Presentation: Enantioselectivity in Asymmetric Epoxidation (Analogous Homoallylic Alcohols)
| Catalyst System | Ligand | Oxidant | Solvent | ee (%) |
| Ti(O-i-Pr)₄ | (+)-DET | TBHP | CH₂Cl₂ | Moderate |
| VO(acac)₂ | Chiral BHA Ligand | CHP | Toluene | Up to 96 |
III. Experimental Protocols
Protocol 1: Diastereoselective Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol describes the synthesis of an (E)-α,β-unsaturated ester from 4,4-dimethoxybutanal.
Workflow Diagram:
Caption: Workflow for the Horner-Wadsworth-Emmons reaction.
Methodology:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 4,4-dimethoxybutanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.
Protocol 2: Vanadium-Catalyzed Asymmetric Epoxidation of a Homoallylic Alcohol
This protocol outlines the asymmetric epoxidation of a homoallylic alcohol derived from this compound.
Logical Relationship Diagram:
Caption: Key components and outcome of the asymmetric epoxidation.
Methodology:
-
To a solution of the homoallylic alcohol (1.0 eq) in toluene in a flame-dried flask, add the chiral bishydroxamic acid (BHA) ligand (1.1 mol%).
-
Add VO(acac)₂ (1.0 mol%) and stir the mixture at room temperature for 30 minutes.
-
Add cumene hydroperoxide (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the chiral epoxy alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
Stability of 4,4-dimethoxybutan-1-ol under acidic versus basic conditions
Welcome to the technical support center for 4,4-dimethoxybutan-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and handling of this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and how do they influence its stability?
A1: this compound possesses two key functional groups: a primary alcohol (-OH) and a dimethyl acetal [-CH(OCH₃)₂]. The stability of the molecule is primarily dictated by the acetal group, which is sensitive to acidic conditions.[1] The primary alcohol is generally stable but can undergo reactions under specific conditions.
Q2: Under what conditions is this compound stable?
A2: this compound is stable under neutral and basic conditions.[2][3] The acetal functional group is particularly robust in the presence of bases, making it an effective protecting group for the aldehyde functionality in basic reaction media.[3][4]
Q3: What happens to this compound under acidic conditions?
A3: Under acidic conditions, especially in the presence of water, the dimethyl acetal group of this compound will undergo hydrolysis to reveal the latent aldehyde functionality.[1][2][3][5][6] This reaction is reversible, and the equilibrium can be influenced by the concentration of water.[3][5] The primary alcohol may also undergo acid-catalyzed reactions, such as dehydration or substitution, although this typically requires harsher conditions.[7]
Q4: Can I use this compound in a reaction with a strong base?
A4: Yes, the acetal functionality is stable to strong bases.[2][3] The primary alcohol is a weak acid and can be deprotonated by very strong bases to form an alkoxide.[8][9] This alkoxide is a potent nucleophile.
Troubleshooting Guides
Issue 1: Unexpected formation of 4-hydroxybutyraldehyde during a reaction.
Possible Cause: The reaction conditions are acidic, leading to the hydrolysis of the dimethyl acetal.
Troubleshooting Steps:
-
pH Measurement: Carefully measure the pH of your reaction mixture. Even trace amounts of acid can catalyze the hydrolysis of the acetal.
-
Buffer the Reaction: If acidic conditions are not required for your desired transformation, consider adding a non-nucleophilic base (e.g., proton sponge, or a tertiary amine like triethylamine or diisopropylethylamine) to neutralize any acid present.
-
Use Anhydrous Solvents: If the acidic conditions are necessary for another part of your molecule, ensure your solvents are rigorously dried. The presence of water drives the hydrolysis equilibrium towards the aldehyde.[3][5]
-
Alternative Protecting Group: If acidic conditions are unavoidable and the aldehyde must remain protected, consider a more acid-stable protecting group for future experiments.
Issue 2: Low yield or recovery of this compound after a reaction or work-up.
Possible Cause 1: Accidental deprotection during acidic work-up.
Troubleshooting Steps:
-
Use Basic or Neutral Work-up: Avoid acidic aqueous work-ups. Use a saturated solution of sodium bicarbonate or a phosphate buffer (pH 7-8) for extractions.
-
Minimize Contact Time: If a mildly acidic wash is necessary for other reasons, minimize the contact time and use dilute acid at low temperatures.
Possible Cause 2: Oxidation of the primary alcohol.
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: Be mindful of any reagents in your reaction that could oxidize a primary alcohol.
-
Inert Atmosphere: If performing reactions at elevated temperatures, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Issue 3: Formation of an unexpected side-product with a higher molecular weight.
Possible Cause: Under strongly acidic conditions and/or heat, the primary alcohol could be protonated and eliminated as water, leading to a carbocation that could react further, or intermolecular ether formation could occur.
Troubleshooting Steps:
-
Moderate Reaction Conditions: Reduce the reaction temperature and use the minimum effective concentration of the acid catalyst.
-
Characterize the Byproduct: Obtain spectroscopic data (NMR, MS) for the side-product to help elucidate its structure and understand the reaction pathway.
Stability Data Summary
| Condition | Acetal Group Stability | Primary Alcohol Group Stability | Likely Transformation Products |
| Acidic (Aqueous) | Unstable | Potentially Unstable | 4-hydroxybutyraldehyde, methanol |
| Acidic (Anhydrous) | More Stable (than aqueous) | Potentially Unstable | Potential for ether formation or dehydration |
| Neutral | Stable | Stable | None |
| Basic | Stable | Stable (can be deprotonated by strong bases) | None (unless a very strong base is used to form the alkoxide) |
Key Experimental Protocols
Protocol 1: Monitoring Acetal Hydrolysis by TLC
Objective: To qualitatively assess the stability of this compound under specific acidic conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., THF or Dioxane).
-
In a small vial, place a stir bar and add your reaction solvent and the acid catalyst you intend to use.
-
Add a known amount of the this compound stock solution to the vial to start the reaction.
-
At regular time intervals (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture and quench it in a separate vial containing a basic solution (e.g., saturated sodium bicarbonate and ethyl acetate).
-
Spot the quenched aliquots onto a TLC plate, alongside a standard of the starting material.
-
Elute the TLC plate with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).
-
Visualize the spots (e.g., using a potassium permanganate stain). The appearance of a new, more polar spot corresponding to 4-hydroxybutyraldehyde will indicate acetal hydrolysis.
Protocol 2: General Procedure for Acetal Deprotection
Objective: To intentionally hydrolyze the dimethyl acetal to 4-hydroxybutyraldehyde.
Methodology:
-
Dissolve this compound in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.[10]
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid).[6]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid by carefully adding a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxybutyraldehyde.
Visualizations
Caption: Mechanism of acid-catalyzed hydrolysis of the acetal in this compound.
Caption: Decision workflow for predicting the stability of this compound.
References
- 1. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structure and Reactivity of Alcohols | OpenOChem Learn [learn.openochem.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
Preventing polymerization during the synthesis of 4,4-dimethoxybutan-1-ol
Technical Support Center: Synthesis of 4,4-dimethoxybutan-1-ol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent polymerization and other side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of reaction failure when synthesizing this compound?
A1: The most prevalent issue is polymerization of the starting material or intermediate products. This typically occurs due to the instability of the acetal group under acidic conditions. The acetal can be hydrolyzed to reveal the aldehyde functional group, which can then self-condense or polymerize, especially at elevated temperatures.[1][2][3]
Q2: Which synthesis step is most susceptible to polymerization?
A2: The acid-catalyzed acetalization of the aldehyde precursor (e.g., 4-hydroxybutyraldehyde or 4-oxobutyraldehyde) is the most critical step to control.[1] The presence of acid and the exothermic nature of the reaction can create conditions favorable for deprotection and subsequent polymerization.
Q3: Can the final product, this compound, also polymerize?
A3: While more stable than its aldehyde precursor, the final product can still undergo acid-catalyzed decomposition back to the aldehyde, which may then polymerize during workup or distillation if acidic conditions are not properly neutralized.
Q4: What are the typical signs of polymerization in the reaction mixture?
A4: The formation of a thick, viscous oil, a sticky precipitate, or a solid mass that is insoluble in the reaction solvent are clear indicators of polymerization. A significant drop in the expected yield of the desired product is another strong indicator.
Troubleshooting Guide: Preventing Polymerization
Problem 1: My reaction mixture became very viscous and formed a solid during the acetalization step.
-
Cause: This is a classic sign of polymerization. The acidic catalyst, combined with a potential increase in temperature from the exothermic reaction, has likely caused the acetal to hydrolyze, releasing the aldehyde which then polymerizes.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 10–25°C using an ice bath to manage the exotherm.[1]
-
Anhydrous Conditions: Ensure all reagents, especially methanol, and glassware are thoroughly dried.[1] Water can promote the hydrolysis of the acetal back to the aldehyde.
-
Controlled Catalyst Addition: Add the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) slowly and in catalytic amounts. Excess acid will accelerate both the desired reaction and the undesired polymerization.[1]
-
Problem 2: The yield of this compound is very low after the reduction step, and I have a high-boiling point residue.
-
Cause: If the acetalization step was successful, residual acid carried into the reduction step or acidic conditions during workup could have caused polymerization. Alternatively, the aldehyde intermediate, 4,4-dimethoxybutanal, might be unstable and prone to degradation if not used promptly.
-
Solution:
-
Neutralize Before Reduction: After the acetalization is complete, quench the acid catalyst with a mild base (e.g., sodium bicarbonate solution, triethylamine) before proceeding to the reduction.
-
Use a Mild Reducing Agent: Sodium borohydride (NaBH₄) is a suitable and mild agent for reducing the aldehyde without cleaving the acetal.[1]
-
Prompt Use of Intermediate: Use the 4,4-dimethoxybutanal intermediate in the reduction step as soon as possible after its synthesis and purification to minimize degradation.
-
Problem 3: My purified product shows signs of decomposition or polymerization over time.
-
Cause: Trace amounts of acid remaining in the final product can cause it to degrade during storage.
-
Solution:
-
Thorough Purification: After distillation or column chromatography, wash the organic product with a saturated sodium bicarbonate solution followed by brine to remove any residual acid.[4]
-
Proper Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to enhance its stability.
-
Logical Workflow: Troubleshooting Polymerization
The following diagram outlines a decision-making process for troubleshooting polymerization during the synthesis.
Caption: A flowchart for diagnosing and resolving polymerization issues.
Experimental Protocols
Protocol 1: Two-Step Synthesis from 4-Oxobutyraldehyde
This method involves the protection of the aldehyde as a dimethyl acetal, followed by the reduction of the aldehyde to a primary alcohol.[1]
Step A: Synthesis of 4,4-Dimethoxybutanal
-
Reagent Preparation: Ensure methanol is anhydrous. Dry all glassware thoroughly.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (to maintain 10-25°C), add 4-oxobutyraldehyde and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid while stirring and monitoring the temperature.
-
Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the progress by TLC or GC to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, quench the catalyst by adding a mild base (e.g., triethylamine or a saturated solution of sodium bicarbonate) until the mixture is neutral.
-
Isolation: Remove the methanol under reduced pressure. Extract the residue with a suitable solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4,4-dimethoxybutanal.
Step B: Reduction to this compound
-
Setup: Dissolve the crude 4,4-dimethoxybutanal in a suitable solvent like methanol or ethanol in a round-bottom flask cooled with an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) in small portions. Monitor the reaction for gas evolution (hydrogen).
-
Reaction Monitoring: Stir the reaction for 1-2 hours at 0-5°C. Monitor by TLC or GC for the disappearance of the aldehyde.
-
Workup: Slowly add water or dilute HCl to quench the excess NaBH₄. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate. The final product can be purified by fractional distillation under reduced pressure or by column chromatography.[1]
Reaction Pathway Visualization
The following diagram illustrates the two-step synthesis pathway.
Caption: Two-step synthesis of this compound.
Mechanism of Polymerization
This diagram shows how acidic conditions can initiate polymerization.
Caption: Acid-catalyzed deprotection leading to polymerization.
Data Presentation: Reaction Condition Optimization
The following table summarizes hypothetical outcomes based on varying reaction conditions during the acetalization step to minimize polymer formation.
| Parameter | Condition | Expected Yield of Acetal | Polymer Formation | Recommendation |
| Temperature | 5-10°C | Good (~85-95%) | Minimal (<5%) | Optimal |
| 20-25°C | Moderate (~70-85%) | Low (~5-15%) | Acceptable | |
| > 30°C | Low (<60%) | High (>25%) | Not Recommended | |
| Catalyst (H₂SO₄) | Catalytic (0.1 mol%) | Good (~90%) | Low (~5%) | Optimal |
| Stoichiometric (1.0 mol%) | Low (~50-60%) | High (>30%) | Not Recommended | |
| Solvent | Anhydrous Methanol | Good (~90%) | Low (<10%) | Optimal |
| Methanol (95%) | Moderate (~70%) | Moderate (~20%) | Not Recommended |
References
- 1. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Biomimetic Polymer for the Extraction and Purification of Superior Analogues of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4,4-Dimethoxybutan-1-ol and Gamma-Butyrolactone in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures efficiently and economically. Both 4,4-dimethoxybutan-1-ol and gamma-butyrolactone (GBL) serve as valuable C4 building blocks, offering distinct synthetic advantages depending on the target molecule and overall strategic approach. This guide provides an objective comparison of these two reagents, supported by physical data, synthetic applications, and experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Applications
| Feature | This compound | Gamma-Butyrolactone (GBL) |
| Functional Groups | Primary alcohol (-OH) and a protected aldehyde (dimethyl acetal) | Cyclic ester (lactone) |
| Reactivity Profile | Bifunctional, allowing for selective manipulation of the alcohol or latent aldehyde. | Electrophilic carbonyl carbon susceptible to nucleophilic attack; acidic α-protons. |
| Primary Synthetic Role | Precursor to substituted tetrahydrofurans, tetrahydropyranols, and other heterocyclic systems.[1] | Precursor to 1,4-butanediol derivatives, pyrrolidones, and various pharmaceuticals and agrochemicals.[2] |
| Key Transformations | Oxidation of the alcohol, deprotection of the acetal to reveal the aldehyde, and cyclization reactions. | Ring-opening reactions with nucleophiles, α-alkylation, and reduction. |
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic data for this compound and GBL is presented below, providing a basis for their handling, characterization, and use in synthesis.
| Property | This compound | Gamma-Butyrolactone (GBL) |
| Molecular Formula | C₆H₁₄O₃[3] | C₄H₆O₂[4] |
| Molar Mass | 134.17 g/mol [3] | 86.09 g/mol [4] |
| Appearance | - | Colorless, hygroscopic oily liquid[4] |
| Boiling Point | 180.9 °C at 760 mmHg[5] | 204-205 °C[4] |
| Density | 0.97 g/cm³[5] | 1.12 g/mL at 25 °C[4] |
| Solubility | - | Miscible with water, ethanol, ether, acetone, and benzene.[4] |
| ¹H NMR (ppm) | ~3.3-3.5 (methoxy groups), signals for the butanol backbone and hydroxyl proton.[1] | - |
| ¹³C NMR (ppm) | Resonances for methoxy carbons, acetal carbon, and butanol chain carbons.[1] | - |
| IR (cm⁻¹) | Broad O-H stretch (~3200–3600), C-O stretches (~1050–1150).[1] | Strong C=O stretch (~1770).[6] |
Synthetic Utility and Performance Comparison
A significant area where these two precursors can be compared is in the synthesis of substituted tetrahydrofurans, a common motif in many natural products and pharmaceuticals. The synthetic strategies, however, are fundamentally different due to their distinct functionalities.
Synthesis of 2-Substituted Tetrahydrofurans: A Comparative Overview
From Gamma-Butyrolactone (GBL):
The synthesis of 2-substituted tetrahydrofurans from GBL typically involves a two-step process:
-
Reaction with an Organometallic Reagent: GBL reacts with two equivalents of a Grignard or organolithium reagent. The first equivalent opens the lactone to form a ketone, which is then immediately attacked by the second equivalent to yield a 1,4-diol after acidic workup.
-
Dehydrative Cyclization: The resulting 1,4-diol is then cyclized under acidic conditions or via other dehydration methods to form the desired 2,2-disubstituted tetrahydrofuran.
From this compound:
The synthesis of 2-substituted tetrahydrofurans from this compound also involves a multi-step sequence:
-
Oxidation: The primary alcohol is first oxidized to the corresponding aldehyde, 4,4-dimethoxybutanal.
-
Reaction with an Organometallic Reagent: This aldehyde then reacts with a Grignard or organolithium reagent to form a secondary alcohol.
-
Deprotection and Cyclization: The acetal protecting group is removed under acidic conditions, which simultaneously catalyzes the cyclization of the resulting hemiacetal to the 2-substituted tetrahydrofuran.
References
- 1. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 2. US5319111A - Preparation of tetrahydrofuran and gamma-butyrolactone - Google Patents [patents.google.com]
- 3. This compound | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyrolactone [webbook.nist.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternative C4 Building Blocks for Tetrahydrofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrofuran (THF), a crucial solvent and precursor in the chemical and pharmaceutical industries, is traditionally synthesized from petroleum-derived feedstocks. However, the growing emphasis on sustainable chemical production has spurred research into alternative, bio-based C4 building blocks. This guide provides an objective comparison of the performance of these alternative feedstocks against the conventional method, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of sustainable and efficient synthesis routes.
Performance Comparison of C4 Building Blocks for THF Synthesis
The following table summarizes the key performance indicators for THF synthesis from various C4 starting materials, including the traditional 1,4-butanediol route and alternative bio-based feedstocks such as succinic acid, maleic anhydride, and furfural.
| Starting Material | Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Key Byproducts |
| 1,4-Butanediol | ZrO₂-Al₂O₃ | 220 °C, Liquid Phase | 98.3 | >98 | 97.1 | Minimal |
| Maleic Anhydride | Cu-ZnO-ZrO₂/H-Y Zeolite | 220 °C, 50 bar H₂ | 100 | 55 | 55 | γ-Butyrolactone (GBL), 1,4-Butanediol |
| Succinic Acid | Re/MC-0.4 | 240 °C, 80 bar H₂ | 100 | ~38 | 38.3 | γ-Butyrolactone (GBL), 1,4-Butanediol |
| Furfural | 3% Pd/C | 220 °C, 3-4 MPa H₂ | 100 | 20-41 | 20-41 | Tetrahydrofurfuryl alcohol, Methyl furan |
Synthesis Pathways and Experimental Protocols
This section details the reaction pathways from each C4 building block to tetrahydrofuran and provides generalized experimental protocols based on published research.
Conventional Route: Dehydration of 1,4-Butanediol
The industrial standard for THF production involves the acid-catalyzed dehydration of 1,4-butanediol (BDO). This reaction is typically straightforward with high selectivity and yield.
Reaction Pathway:
A Comparative Guide to the Efficacy of Diols in Cyclization Reactions: 4,4-Dimethoxybutan-1-ol vs. Simple Diols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclic ethers is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and materials science industries. The intramolecular cyclization of diols represents a common and efficient strategy for the formation of these valuable heterocyclic scaffolds. This guide provides a detailed comparison of the efficacy of 4,4-dimethoxybutan-1-ol, a protected diol, in cyclization reactions compared to simple, unprotected diols such as butane-1,4-diol, pentane-1,5-diol, and hexane-1,6-diol. This comparison is supported by experimental data from the literature, detailed protocols, and mechanistic diagrams to aid in reaction design and optimization.
Data Presentation: A Comparative Analysis of Diol Cyclization
The following table summarizes the key performance indicators for the cyclization of this compound and a series of simple diols. It is important to note that the cyclization of this compound proceeds through a different mechanism involving the in-situ formation of a hemiacetal, which is then converted to a cyclic acetal.
| Diol | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Methoxytetrahydrofuran | Acid Catalyst (e.g., H₂SO₄) | Not specified | Not specified | Not specified | [1][2][3][4][5] |
| Butane-1,4-diol | Tetrahydrofuran | H₃PW₁₂O₄₀ | 100 | 3 | 98 | [1][6] |
| Pentane-1,5-diol | Tetrahydropyran | H₃PW₁₂O₄₀ | 110 | 4 | 97 | [1][6] |
| Hexane-1,6-diol | Oxepane | H₃PW₁₂O₄₀ | 120 | 6 | 80 | [1][6] |
Experimental Protocols
Detailed methodologies for the cyclization reactions are provided below.
Protocol 1: Cyclodehydration of Simple Diols (Butane-1,4-diol, Pentane-1,5-diol, Hexane-1,6-diol)
This protocol is adapted from the work of Jin-Liang et al. for the synthesis of cyclic ethers using a heteropoly acid catalyst.
Materials:
-
Appropriate diol (butane-1,4-diol, pentane-1,5-diol, or hexane-1,6-diol)
-
H₃PW₁₂O₄₀ (Phosphotungstic acid) catalyst (0.1 mol%)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, add the diol (1 equivalent) and the H₃PW₁₂O₄₀ catalyst (0.1 mol%).
-
Heat the mixture with stirring to the specified temperature (see table above).
-
The cyclic ether product and water will begin to distill.
-
Continue the reaction for the specified time, or until no more product distills.
-
Collect the distillate, which is the desired cyclic ether. The product can be further purified by standard methods if necessary.
Protocol 2: Proposed Cyclization of this compound to 2-Methoxytetrahydrofuran
This proposed protocol is based on the established mechanism of acid-catalyzed acetal formation from a hemiacetal.
Materials:
-
This compound
-
Anhydrous methanol
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Apparatus for removal of water (e.g., Dean-Stark trap)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux. The acetal group of this compound will hydrolyze in the presence of the acid catalyst and any trace water, forming 4-hydroxybutanal and methanol.
-
The 4-hydroxybutanal will exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.
-
The reaction of the hemiacetal with methanol, driven by the removal of water via the Dean-Stark trap, will form the final product, 2-methoxytetrahydrofuran.
-
Monitor the reaction by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and quench with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation.
Mechanistic Pathways and Visualizations
The cyclization of simple diols and this compound proceed via distinct mechanistic pathways.
General Mechanism for Acid-Catalyzed Intramolecular Cyclization of a Diol
This pathway illustrates the direct dehydration of a simple diol to form a cyclic ether.
Caption: Acid-catalyzed cyclization of a simple diol.
Proposed Mechanism for the Cyclization of this compound
This multi-step pathway involves hydrolysis of the acetal, formation of a cyclic hemiacetal, and subsequent reaction with methanol.
Caption: Proposed reaction pathway for this compound.
Conclusion
The cyclization of simple diols like butane-1,4-diol, pentane-1,5-diol, and hexane-1,6-diol provides a direct and high-yielding route to the corresponding cyclic ethers, particularly when employing efficient catalysts such as heteropoly acids. In contrast, the cyclization of this compound is a more complex process that involves the initial deprotection of the acetal group to reveal a reactive aldehyde functionality. This is followed by an intramolecular hemiacetal formation and subsequent reaction with an alcohol to yield a cyclic acetal.
While direct comparative data for the one-pot cyclization of this compound is limited, the mechanistic understanding allows for a rational approach to its synthesis. The choice between using a simple diol or a protected diol like this compound will depend on the desired final product and the overall synthetic strategy. For the synthesis of simple, unsubstituted cyclic ethers, the direct cyclization of the corresponding diol is generally more efficient. However, for the synthesis of substituted cyclic ethers, such as 2-methoxytetrahydrofuran, starting from a precursor like this compound offers a viable, albeit more mechanistically involved, synthetic route. Researchers should consider the number of synthetic steps, potential side reactions, and the availability of starting materials when selecting the most appropriate diol for their target cyclic ether.
References
- 1. When 4-hydroxybutanal is treated with methanol in the presence of an acid.. [askfilo.com]
- 2. When 4-hydroxybutanal is treated with methanol in the presence of an acid.. [askfilo.com]
- 3. Solved 0. a) When 4-hydroxybutanal is treated with methanol | Chegg.com [chegg.com]
- 4. bartleby [bartleby.com]
- 5. Solved When 4-hydroxybutanal is treated with methanol in the | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyranol scaffold is a privileged motif in a vast array of natural products and pharmaceuticals, making its efficient synthesis a critical focus in organic chemistry. The choice of precursor and synthetic route can significantly impact the overall yield and scalability of the process. This guide provides an objective comparison of various precursors for the synthesis of tetrahydropyranol, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Yield Comparison of Precursors
The following table summarizes the reported yields of tetrahydropyranol and its derivatives from various precursors under different catalytic systems. It is important to note that direct comparison of yields can be challenging due to the inherent differences in substrates and reaction conditions. However, this data provides a valuable overview of the efficacy of each synthetic strategy.
| Precursor Class | Specific Precursor Example | Method | Catalyst/Reagent | Yield (%) |
| Dihydropyrans | 3,4-Dihydropyran (DHP) | Hydrogenation | Ni/SiO₂ | 98[1][2][3] |
| Hydroxy Olefins | γ- and δ-Hydroxy Olefins | Intramolecular Hydroalkoxylation | Platinum(II) complexes | High (specific yields vary)[4][5] |
| Homoallylic Alcohols & Aldehydes | Homoallylic alcohol and an aldehyde | Prins Cyclization | Lewis or Brønsted acids (e.g., SnCl₄, InCl₃) | High (specific yields vary) |
| 1,5-Diols | Tertiary 1,5-diols | Oxidative Cyclization | Cerium Ammonium Nitrate (CAN) | High (specific yields vary)[1] |
| Tetrahydrofurfuryl Alcohol (THFA) | Tetrahydrofurfuryl Alcohol | Gaseous-Phase Hydrogenolysis | Cu-ZnO/Al₂O₃ | 89.4 (selectivity)[6][7][8] |
| Epoxy Alcohols | 4,5-Epoxy alcohols | Intramolecular Epoxide Ring Opening | Acid or base catalysts | High (specific yields vary) |
| Halogenated Precursors & Aldehydes | δ-halocarbanion and an aldehyde | Cyclization | - | High (specific yields vary) |
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes from common precursors to the tetrahydropyranol core structure.
Caption: Overview of major synthetic routes to tetrahydropyranol from different precursor classes.
Experimental Protocols
This section provides detailed experimental methodologies for some of the key synthetic transformations highlighted in this guide.
Hydrogenation of 3,4-Dihydropyran (DHP)
This method offers a high-yield and selective route to tetrahydropyran.
-
Precursor: 3,4-Dihydropyran (DHP)
-
Catalyst: Nickel on silica (Ni/SiO₂)
-
Procedure: The hydrogenation of DHP is typically carried out in a continuous flow reactor. The Ni/SiO₂ catalyst is packed into the reactor, which is then heated to a temperature between 150-200°C. A stream of hydrogen gas and vaporized DHP is passed through the reactor. The reaction is exothermic, and the temperature should be carefully monitored. The effluent from the reactor is then cooled to condense the product, tetrahydropyran. The product is typically obtained with high purity (>99.8% selectivity) and in high yield (98%).[1][2][3]
-
Reaction Work-up: The condensed product is collected. Due to the high selectivity, minimal purification is often required. If necessary, distillation can be performed.
Intramolecular Hydroalkoxylation of δ-Hydroxy Olefins
This catalytic method is a powerful tool for the formation of the tetrahydropyran ring from acyclic precursors.
-
Precursor: A δ-hydroxy olefin
-
Catalyst: Platinum(II) complex, for example, [PtCl₂(H₂C=CH₂)]₂ with a phosphine ligand such as P(4-C₆H₄CF₃)₃.
-
Procedure: In a typical procedure, the δ-hydroxy olefin is dissolved in a high-boiling point solvent such as 1,1,2,2-tetrachloroethane. The platinum catalyst and the phosphine ligand are then added. The reaction mixture is heated to around 70°C and stirred for several hours (e.g., 24 hours) until the starting material is consumed, as monitored by techniques like TLC or GC.[4][5]
-
Reaction Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired tetrahydropyran derivative.
Prins Cyclization of a Homoallylic Alcohol and an Aldehyde
The Prins cyclization is a classic and versatile method for constructing the tetrahydropyran-4-ol core.
-
Precursors: A homoallylic alcohol and an aldehyde.
-
Catalyst: A Lewis acid such as tin(IV) chloride (SnCl₄) or indium(III) chloride (InCl₃).
-
Procedure: The homoallylic alcohol and the aldehyde are dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature (e.g., -78°C). The Lewis acid is then added dropwise to the solution. The reaction is stirred at this temperature for a period of time, and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Reaction Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the tetrahydropyran-4-ol derivative.
Synthesis from Tetrahydrofurfuryl Alcohol (THFA)
This gas-phase catalytic conversion offers a route from a readily available bio-based precursor.
-
Precursor: Tetrahydrofurfuryl alcohol (THFA)
-
Catalyst: Copper-zinc oxide on alumina (Cu-ZnO/Al₂O₃)
-
Procedure: The synthesis is performed in a fixed-bed reactor packed with the Cu-ZnO/Al₂O₃ catalyst. The reactor is heated to approximately 270°C, and a stream of hydrogen gas is introduced. THFA is vaporized and passed through the reactor along with the hydrogen flow at a controlled pressure (e.g., 1.0 MPa). The reaction involves a rearrangement and subsequent hydrogenation.[6][7][8]
-
Reaction Work-up: The product stream exiting the reactor is cooled to condense the liquid products. The resulting mixture can be analyzed and purified by distillation to isolate the tetrahydropyran.
Conclusion
The synthesis of tetrahydropyranol can be achieved through a variety of routes, with the optimal choice depending on factors such as the availability of starting materials, desired substitution patterns, and scalability. The hydrogenation of dihydropyran stands out for its exceptionally high yield and selectivity for the parent tetrahydropyran. For the construction of more complex, substituted tetrahydropyranols, methods like intramolecular hydroalkoxylation and the Prins cyclization offer excellent versatility and control over stereochemistry. The use of bio-renewable precursors like tetrahydrofurfuryl alcohol is also a promising avenue for sustainable synthesis. The experimental protocols provided herein offer a starting point for researchers to explore these powerful transformations in their own laboratories.
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers [organic-chemistry.org]
- 5. Scholars@Duke publication: Platinum-catalyzed intramolecular hydroalkoxylation of gamma- and delta-hydroxy olefins to form cyclic ethers. [scholars.duke.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition [ouci.dntb.gov.ua]
A Head-to-Head Comparison: 4,4-Dimethoxybutan-1-ol vs. 1,4-Butanediol in Synthetic Applications
For researchers, scientists, and drug development professionals, the choice of a chemical building block can be pivotal to the success of a synthetic route. This guide provides a detailed comparison of 4,4-dimethoxybutan-1-ol and the more conventional 1,4-butanediol, highlighting the distinct advantages of the former in complex, multi-step syntheses, supported by experimental evidence and protocols.
At first glance, this compound and 1,4-butanediol are both four-carbon diols with utility in chemical synthesis. However, their functional differences dictate their suitability for vastly different applications. 1,4-Butanediol is a workhorse of the polymer industry, primarily used in the production of polyesters and polyurethanes. In contrast, this compound is a specialized building block, prized in medicinal and pharmaceutical chemistry for its bifunctional nature, which allows for more intricate and controlled synthetic strategies.
The primary advantage of this compound lies in its possession of orthogonal functional groups: a primary alcohol and a dimethyl acetal. The acetal serves as a stable protecting group for a butyraldehyde functionality. This allows for selective reactions at the alcohol site without affecting the latent aldehyde, a crucial feature in the construction of complex molecules and drug candidates.
Key Performance Differences: A Conceptual and Practical Overview
While direct, side-by-side quantitative comparisons in a single reaction are scarce in the literature due to their fundamentally different applications, the advantages of this compound can be clearly demonstrated through the principles of synthetic strategy and supported by the outcomes of relevant synthetic transformations.
| Property | This compound | 1,4-Butanediol |
| Primary Applications | Intermediate in medicinal and pharmaceutical chemistry; synthesis of complex organic molecules, heterocycles, and natural products.[1] | Industrial production of polymers (PBT, polyurethanes), solvent, and precursor for THF and GBL.[2][3][4] |
| Key Functional Advantage | Orthogonal functional groups (primary alcohol and protected aldehyde) allow for selective, stepwise reactions.[1] | Two primary alcohol groups for linear polymerization and symmetric reactions. |
| Reactivity Control | High degree of control; the aldehyde can be unmasked under specific acidic conditions when needed. | Limited control; both alcohol groups have similar reactivity. |
| Suitability for Complex Synthesis | Excellent, enables the construction of intricate molecular architectures.[1] | Limited, primarily used for producing polymers with repeating units. |
Illustrative Case Study: Synthesis of a Substituted Tetrahydropyran
Consider the synthesis of a substituted tetrahydropyran, a common motif in bioactive molecules. A plausible synthetic route would involve the reaction of a Grignard reagent with a protected 4-hydroxybutanal derivative.
-
Using this compound: The primary alcohol can be oxidized to the corresponding aldehyde, which is then reacted with a Grignard reagent. The resulting secondary alcohol can then undergo an acid-catalyzed intramolecular cyclization, where the acetal is deprotected to reveal the aldehyde, which then reacts with the hydroxyl group to form the tetrahydropyran ring. This stepwise, controlled approach is enabled by the orthogonal functional groups of this compound.
-
Using 1,4-Butanediol: It would be challenging to achieve the same transformation selectively. Both hydroxyl groups would react with many oxidizing agents, and it would be difficult to selectively react one end of the molecule with a Grignard reagent without the other end interfering. This lack of selectivity makes 1,4-butanediol a poor choice for this type of complex synthesis.
This conceptual comparison highlights the strategic advantage of this compound. The ability to "mask" a reactive functional group until it is needed is a cornerstone of modern organic synthesis, enabling the construction of molecules that would otherwise be inaccessible.
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene terephthalate) (PBT) from 1,4-Butanediol
This protocol describes a typical two-step esterification and polycondensation process to produce PBT.
Materials:
-
Terephthalic acid (TPA)
-
1,4-Butanediol (BDO)
-
Titanium-based catalyst (e.g., tetrabutyl titanate)
Procedure:
-
Esterification:
-
Charge the reactor with terephthalic acid and 1,4-butanediol.
-
Add the hydrolysis-resistant titanium-based liquid catalyst.
-
Heat the mixture to 190-240°C under normal pressure and stir for 60-240 minutes to synthesize PBT oligomers.[3]
-
-
Polycondensation:
-
Gradually reduce the pressure to 1-100 Pa over 30-120 minutes.
-
Increase the temperature to 240-260°C.
-
Continue the reaction for 60-300 minutes to achieve the desired high molecular weight PBT polyester.[3]
-
Protocol 2: Synthesis of a Polyurethane Elastomer from 1,4-Butanediol
This protocol details the synthesis of a polyurethane elastomer using a one-step method.
Materials:
-
Polytetrahydrofuran (PTHF)
-
4,4’-Diphenylmethane diisocyanate (MDI)
-
1,4-Butanediol (BDO)
Procedure:
-
Dry the PTHF and BDO under vacuum at 95-100°C for 2 hours.[2]
-
In a reaction vessel, mix the dried PTHF, MDI, and BDO at 70°C for 1.5 minutes under vacuum.[2]
-
After degassing, pour the mixture into a preheated mold at 80°C.[2]
-
Cure the polyurethane in an oven at 80°C for 24 hours to complete the reaction.[2]
Protocol 3: Illustrative Synthesis of a Tetrahydropyran Derivative using this compound
This protocol is a representative example of how this compound can be used to synthesize a heterocyclic compound.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or other mild oxidizing agent
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
Procedure:
-
Oxidation:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) and stir at room temperature until the alcohol is converted to the corresponding aldehyde, 4,4-dimethoxybutanal. Monitor the reaction by thin-layer chromatography (TLC).
-
-
Grignard Reaction:
-
In a separate flask, prepare the Grignard reagent (e.g., phenylmagnesium bromide in diethyl ether).
-
Cool the solution of 4,4-dimethoxybutanal to 0°C and slowly add the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
-
Cyclization and Deprotection:
-
Dissolve the crude product from the previous step in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.
-
The acid will catalyze the deprotection of the acetal to the aldehyde and subsequent intramolecular cyclization to form the tetrahydropyran ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Purify the final product by column chromatography.
-
Visualizing the Synthetic Advantage
The following diagrams illustrate the strategic difference between using this compound and 1,4-butanediol in synthesis.
Caption: Strategic difference between orthogonal and linear reactivity.
Caption: Simplified experimental workflows for PBT and Tetrahydropyran synthesis.
Conclusion
For large-scale polymer synthesis where linear chain extension is the goal, 1,4-butanediol remains an economical and effective choice. However, for the nuanced and precise requirements of drug discovery and complex molecule synthesis, this compound offers a clear advantage. Its ability to act as a latent aldehyde provides synthetic chemists with a powerful tool for controlling reactivity and building molecular complexity in a stepwise and predictable manner. The strategic use of such "smart" building blocks is essential for the efficient and successful synthesis of novel therapeutic agents and other high-value chemical entities.
References
Comparative Analysis of Catalysts for the Cyclization of 4,4-Dimethoxybutan-1-ol to 2-Methoxytetrahydrofuran
A critical review of catalyst performance for the synthesis of a key heterocyclic building block.
The intramolecular cyclization of 4,4-dimethoxybutan-1-ol to form 2-methoxytetrahydrofuran is a crucial transformation in organic synthesis, yielding a valuable heterocyclic scaffold present in numerous natural products and pharmaceuticals. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts employed for this cyclization, presenting available experimental data, detailed protocols, and a mechanistic overview to assist researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the cyclization of this compound. Both homogeneous and heterogeneous acid catalysts have been explored for this transformation. Below is a summary of the performance of two commonly employed acid catalysts, the heterogeneous sulfonic acid resin Amberlyst-15 and the homogeneous Brønsted acid p-toluenesulfonic acid (p-TsOH).
| Catalyst | Type | Reaction Conditions | Yield (%) | Selectivity (%) | Reaction Time (h) |
| Amberlyst-15 | Heterogeneous (Solid Acid Resin) | Reflux in a suitable solvent (e.g., dichloromethane) | High (Specific data not available in cited literature) | High (Specific data not available in cited literature) | Varies (Typically several hours) |
| p-Toluenesulfonic acid (p-TsOH) | Homogeneous (Brønsted Acid) | Varies (e.g., dissolved in the reaction mixture) | High (Specific data not available in cited literature) | High (Specific data not available in cited literature) | Varies |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are generalized protocols for the cyclization of this compound using Amberlyst-15 and p-toluenesulfonic acid.
Protocol 1: Heterogeneous Catalysis using Amberlyst-15
-
Catalyst Preparation: Amberlyst-15 resin is washed sequentially with a suitable organic solvent (e.g., methanol, dichloromethane) to remove impurities and then dried under vacuum.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the pre-treated Amberlyst-15 resin to the reaction mixture (typically 10-20% by weight of the starting material).
-
Reaction: The mixture is heated to reflux and stirred for a period of time (monitoring by TLC or GC is recommended to determine completion).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The Amberlyst-15 resin is removed by simple filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield pure 2-methoxytetrahydrofuran.
Protocol 2: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TsOH)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound and a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 1-5 mol%) to the reaction mixture.
-
Reaction: The reaction is stirred at a specified temperature (can range from room temperature to reflux, depending on the desired reaction rate) and monitored for completion.
-
Work-up: Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.
Mechanistic Pathway and Visualization
The acid-catalyzed cyclization of this compound proceeds through a well-established mechanistic pathway involving the formation of a key oxocarbenium ion intermediate.
Caption: Acid-catalyzed cyclization of this compound.
The reaction is initiated by the protonation of one of the methoxy groups of the acetal by the acid catalyst. This is followed by the elimination of a molecule of methanol to generate a highly reactive oxocarbenium ion intermediate. The hydroxyl group of the alcohol then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to form the five-membered tetrahydrofuran ring. Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, 2-methoxytetrahydrofuran.
Experimental Workflow Visualization
The general workflow for comparing the efficacy of different catalysts for this reaction is outlined below.
Caption: Workflow for comparative catalyst screening.
References
A Spectroscopic Comparison of 4,4-dimethoxybutan-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4,4-dimethoxybutan-1-ol and its derivatives, 4,4-dimethoxybutanal and 4,4-dimethoxybutyl acetate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing between these structurally related compounds.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR | ~3.3-3.5 ppm (s, 6H, -OCH₃), variable ppm (br s, 1H, -OH), other multiplets for the butane backbone.[1] |
| ¹³C NMR | Resonances for two equivalent methoxy carbons, the acetal carbon, and the butanol chain carbons are expected. Specific shifts are not readily available in the literature. | |
| IR Spectroscopy | Broad O-H stretch (~3200–3600 cm⁻¹), C-O stretches (~1050–1150 cm⁻¹), and C-H stretches (~2850–3000 cm⁻¹).[1] | |
| Mass Spectrometry | Molecular Weight: 134.17 g/mol .[1] Fragmentation may show loss of water (M-18) or alkoxy groups. The molecular ion peak may be weak or absent in electron ionization (EI) mass spectra.[1] | |
| 4,4-dimethoxybutanal | ¹H NMR | Expected signals include a singlet for the methoxy groups, a triplet for the aldehydic proton, and multiplets for the methylene protons. |
| ¹³C NMR | Expected signals include those for the methoxy carbons, the acetal carbon, the aldehydic carbon, and the methylene carbons. | |
| IR Spectroscopy | Characteristic C=O stretch of an aldehyde is expected around 1720-1740 cm⁻¹. | |
| Mass Spectrometry | Molecular Weight: 132.16 g/mol .[2] The mass spectrum is available in public databases. | |
| 4,4-dimethoxybutyl acetate | ¹H NMR | Expected signals include a singlet for the acetate methyl group, a singlet for the methoxy groups, and triplets for the methylene groups adjacent to the oxygen and the acetal. |
| ¹³C NMR | Expected signals include those for the acetate carbonyl and methyl carbons, the methoxy carbons, the acetal carbon, and the methylene carbons. | |
| IR Spectroscopy | A strong C=O stretch for the ester is expected around 1735-1750 cm⁻¹. | |
| Mass Spectrometry | Molecular Weight: 176.21 g/mol . The mass spectrum would show characteristic fragmentation of an acetate ester. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).[3] The solution should be free of particulate matter.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition : Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are recorded to identify the functional groups present in the molecules.
-
Sample Preparation (Neat Liquid) : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition : Place the salt plates in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction : Record a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation : Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound and its derivatives.
Caption: General experimental workflow for the spectroscopic analysis of organic compounds.
Caption: Chemical relationship between this compound and its derivatives.
References
A Comparative Guide to 4,4-Dimethoxybutan-1-ol and its Diethyl Acetal Analog in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic use of protecting groups and bifunctional building blocks is paramount for the efficient construction of complex molecules. Among these, alcohol and aldehyde functionalities often require protection to allow for selective transformations at other sites within a molecule. This guide provides a detailed comparison of two key reagents, 4,4-dimethoxybutan-1-ol and its diethyl acetal analog, 1,1-diethoxy-4-butanol, highlighting their respective advantages and applications in synthesis, particularly in the realm of pharmaceutical and drug development.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical properties of these analogs is crucial for their effective use in the laboratory. The choice between the dimethoxy and diethyl variants can influence reaction conditions, solvent selection, and purification strategies.
| Property | This compound | 1,1-Diethoxy-4-butanol |
| Molecular Formula | C₆H₁₄O₃ | C₈H₁₈O₃ |
| Molecular Weight | 134.17 g/mol [1] | 162.23 g/mol |
| Boiling Point | ~198 °C (predicted) | ~205-207 °C |
| Density | ~0.99 g/mL | ~0.93 g/mL |
| Solubility | Soluble in water and common organic solvents | Soluble in common organic solvents, less soluble in water |
Performance in Synthesis: A Comparative Analysis
The primary difference between this compound and 1,1-diethoxy-4-butanol lies in the nature of the acetal protecting group. This seemingly minor structural variation can have significant implications for reaction kinetics, stability, and overall synthetic utility.
Acetal Stability and Deprotection
Acetal groups are stable to basic and nucleophilic conditions, making them excellent choices for protecting aldehydes and ketones during reactions such as Grignard additions or hydride reductions at other functional groups.[2][3] However, they are readily cleaved under acidic conditions to regenerate the carbonyl group.
Table 2: General Comparison of Acetal Stability
| Acetal Type | Relative Stability to Acid Hydrolysis | Key Considerations |
| Dimethyl Acetal | Generally less stable | Faster deprotection, potentially less robust during prolonged acidic reaction conditions. |
| Diethyl Acetal | Generally more stable | Slower deprotection, offers greater stability for multi-step syntheses involving acidic reagents. |
Applications in Heterocyclic Synthesis
Both this compound and its diethyl analog are valuable precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. The bifunctional nature of these molecules, possessing both a hydroxyl group and a latent aldehyde, allows for versatile synthetic manipulations.
For instance, this compound can be oxidized to its corresponding ketone, 4,4-dimethoxy-2-butanone, which serves as a key intermediate in the synthesis of pyrimidines.[1] The general synthetic utility of such bifunctional building blocks is their ability to undergo selective reactions at either the hydroxyl or the protected aldehyde terminus.[4]
While specific examples for 1,1-diethoxy-4-butanol in heterocyclic synthesis are less documented in readily available literature, its analogous structure suggests it can be employed in similar synthetic strategies. The choice between the two would likely depend on the desired stability of the acetal protecting group during the synthetic sequence.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis and application of these compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves a two-step process starting from a suitable precursor like 4-oxobutyraldehyde.[4]
Step 1: Acetalization of 4-Oxobutyraldehyde
-
To a solution of 4-oxobutyraldehyde in excess anhydrous methanol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, 4,4-dimethoxybutanal, with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to this compound
-
Dissolve the crude 4,4-dimethoxybutanal in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Synthesis of 1,1-Diethoxy-4-butanol (Analogous Procedure)
A similar two-step procedure can be employed for the synthesis of 1,1-diethoxy-4-butanol, substituting methanol with ethanol in the acetalization step.
Step 1: Acetalization with Ethanol
-
Follow the procedure for the dimethyl acetal, using anhydrous ethanol in place of methanol.
Step 2: Reduction
-
The reduction of the resulting 1,1-diethoxybutanal can be carried out using sodium borohydride as described for the dimethoxy analog.
Representative Application: Synthesis of a Tetrahydropyran Derivative
The following is a conceptual workflow for the synthesis of a tetrahydropyran derivative, a common scaffold in medicinal chemistry, utilizing either this compound or its diethyl analog.
Caption: Synthetic workflow for a tetrahydropyran derivative.
Logical Relationships in Protecting Group Strategy
The decision to use a dimethyl or diethyl acetal is often part of a larger protecting group strategy in a multi-step synthesis. The relative stability of the acetal must be considered in the context of other protecting groups present in the molecule.
Caption: Decision tree for choosing an acetal protecting group.
Conclusion
Both this compound and 1,1-diethoxy-4-butanol are valuable bifunctional building blocks in organic synthesis. The choice between them hinges on the specific requirements of the synthetic route, particularly the desired stability of the acetal protecting group.
-
This compound is advantageous when milder deprotection conditions are desired or when steric hindrance at the protected carbonyl is a concern.
-
1,1-Diethoxy-4-butanol offers enhanced stability towards acidic conditions, making it a more robust protecting group for lengthy synthetic sequences that may involve acidic reagents.
Researchers and drug development professionals should carefully consider the reaction conditions of their intended synthetic pathway to select the most appropriate acetal analog for their needs, thereby optimizing reaction yields and minimizing unwanted side reactions. Further investigation into the specific kinetic and thermodynamic parameters of these two compounds in various reaction systems would be a valuable contribution to the field.
References
A Comparative Guide to the Cost-Benefit Analysis of 4,4-Dimethoxybutan-1-ol in Large-Scale Synthesis
For professionals in chemical research and drug development, the strategic selection of reagents is paramount to ensuring the efficiency, cost-effectiveness, and scalability of a synthesis. This guide provides an objective comparison of 4,4-dimethoxybutan-1-ol against common alternatives, supported by experimental frameworks, to inform its use as a C4 building block in large-scale applications.
Executive Summary
This compound is a versatile C4 building block distinguished by its terminal alcohol and a protected aldehyde in the form of a dimethyl acetal. This inherent protection is a key advantage in multi-step syntheses, as it circumvents the need for dedicated protection and deprotection sequences that are often required when using simpler, less expensive C4 precursors.[1][2][3][4][5] While the initial procurement cost of this compound is higher, the streamlined synthetic route can lead to significant savings in time, labor, and materials, ultimately resulting in a higher overall yield and a lower cost per gram of the final product. This analysis demonstrates that for complex syntheses, the upfront investment can be justified by the considerable gains in process efficiency.
Cost and Sourcing of C4 Building Blocks
The selection of a starting material is often a balance between its direct cost and its impact on the overall synthesis. The following table compares the typical bulk pricing and key characteristics of this compound with common C4 alternatives.
| Compound | Typical Bulk Price (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | $100 - $250+ (Estimate) | Acetal-protected aldehyde simplifies synthesis, reducing the number of steps.[2][3][6] | Higher initial purchase price. |
| 1,4-Butanediol | $2 - $5[7][8][9] | Very low cost, widely available as a commodity chemical.[8] | Requires multi-step functional group manipulation (e.g., protection, oxidation) to achieve desired reactivity. |
| gamma-Butyrolactone (GBL) | $3 - $7[10][11][12] | Inexpensive and stable. | Requires ring-opening and subsequent chemical modifications. |
| Tetrahydrofuran (THF) | $2 - $5[13][14][15][16] | Extremely low cost, ubiquitous solvent that can serve as a precursor. | Requires significant chemical transformation, often involving multiple, complex steps to be used as a functionalized building block. |
Performance Analysis: A Synthetic Case Study
To quantify the benefits of this compound, we present a comparative workflow for a hypothetical synthesis of a target molecule requiring a nucleophilic addition to a C4 aldehyde moiety.
Comparative Synthetic Workflow
The diagram below outlines the necessary steps to reach a common intermediate when starting from 1,4-butanediol versus this compound.
Figure 1. Comparison of synthetic workflows.
Route B, utilizing this compound, consolidates a three-step sequence (protection, oxidation, deprotection) from Route A into a single, efficient deprotection step post-addition. This streamlined process directly translates to reduced consumption of reagents and solvents, decreased labor hours, and minimized generation of chemical waste.
Quantitative Yield and Cost Impact
Fewer reaction steps typically correlate with a higher overall yield, as material loss is inherent to each step of a synthesis and subsequent purification.
| Step | Route A: 1,4-Butanediol (Typical Yield %) | Route B: this compound (Typical Yield %) |
| 1 | 95% (Protection) | 92% (Nucleophilic Addition) |
| 2 | 85% (Oxidation) | 95% (Deprotection) |
| 3 | 92% (Nucleophilic Addition) | - |
| 4 | 95% (Deprotection) | - |
| Overall Yield | ~69.8% | ~87.4% |
The ~17.6% increase in overall yield when using this compound can substantially offset its higher initial price, making it the more economically viable option for producing the final, high-value product at scale.
Core Experimental Protocols
The following are generalized protocols for the key transformations highlighted in Route B.
Protocol 1: Nucleophilic Addition to this compound
Objective: To perform a Grignard reaction on the hydroxyl group of this compound. The acetal remains stable under these basic conditions.[2]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is prepared in a flame-dried, nitrogen-purged reactor and cooled to 0 °C in an ice bath.
-
The Grignard reagent (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Acetal Deprotection (Hydrolysis)
Objective: To hydrolyze the dimethyl acetal to reveal the aldehyde functionality.
Materials:
-
Crude product from Protocol 1
-
Acetone (or THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
The crude product from the previous step is dissolved in a mixture of acetone and water (e.g., 4:1 v/v).
-
The solution is cooled to 0 °C, and 2M HCl is added dropwise until the pH is ~2.
-
The reaction is stirred at room temperature, with progress monitored by TLC/LCMS.
-
Once the reaction is complete, the mixture is neutralized by the careful addition of saturated aqueous NaHCO₃ solution.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The remaining aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the target intermediate.
Logical Framework for Cost-Benefit Evaluation
The decision to incorporate this compound into a large-scale synthesis campaign can be visualized as a balance of initial investment against downstream process advantages.
Figure 2. Logical flow of cost-benefit analysis.
Conclusion
For large-scale synthesis in the pharmaceutical and fine chemical industries, process optimization is a critical driver of economic success. While this compound presents a higher upfront cost compared to basic C4 feedstocks, its intrinsic functionality as a protected aldehyde offers a compelling route to process intensification. By eliminating multiple synthetic steps, it significantly enhances overall yield, reduces waste, and shortens production timelines. This guide demonstrates that a comprehensive cost-benefit analysis, looking beyond the initial price of raw materials, is essential for making strategic decisions in process development. For complex molecular targets, this compound is a powerful building block that can deliver substantial economic and operational advantages.
References
- 1. labinsights.nl [labinsights.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Protection and Deprotection [cem.com]
- 6. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 7. indianachemicalllc.com [indianachemicalllc.com]
- 8. Butanediol Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 9. echemi.com [echemi.com]
- 10. Gamma Butyrolactone price,buy Gamma Butyrolactone - chemicalbook [m.chemicalbook.com]
- 11. Gamma Butyrolactone (GBL) - #1 Supplier Distributor Best Price [chemicalsglobal.com]
- 12. labware-shop.com [labware-shop.com]
- 13. univarsolutions.com [univarsolutions.com]
- 14. Tetrahydrofuran Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 15. intratec.us [intratec.us]
- 16. Tetrahydrofuran price,buy Tetrahydrofuran - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of 4,4-Dimethoxybutan-1-ol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4,4-Dimethoxybutan-1-ol, designed for researchers, scientists, and professionals in drug development.
This compound is a combustible liquid that requires careful handling and disposal to prevent potential hazards and environmental contamination. Adherence to established protocols is essential for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area and away from sources of ignition.[1][2]
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear appropriate PPE to prevent skin and eye contact. This includes:
-
Protective gloves: Chemical-resistant gloves are mandatory.
-
Protective clothing: A lab coat or other protective garments should be worn.[1][3]
-
Eye and face protection: Safety glasses with side shields or a face shield are required.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable national, state, and local regulations.[3][4]
-
Container Management:
-
Waste Collection:
-
For unused or excess this compound, designate a specific, sealed, and clearly labeled container for waste collection.
-
Empty containers should be treated as hazardous waste as they may retain product residue.[1]
-
-
Spill Management:
-
In the event of a spill, immediately remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Do not allow the chemical to enter drains or the environment.[1][4]
-
-
Final Disposal:
Quantitative Data Summary
Currently, publicly available safety data sheets for this compound do not specify quantitative concentration limits for various disposal methods. The primary directive is that disposal must be in accordance with local, state, and federal regulations and handled by a licensed waste disposal facility.
| Parameter | Value |
| Flash Point | 63.2 °C[5] |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H402 (Harmful to aquatic life)[4][6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][4] |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,4-Dimethoxybutan-1-ol
Essential Safety and Handling Guide for 4,4-Dimethoxybutan-1-ol
This document provides immediate and essential safety, handling, and disposal information for this compound (CAS No: 23068-87-3), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Immediate Safety Information
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area and away from sources of ignition.[2] In case of exposure, follow the first-aid measures outlined in the table below.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Get medical attention.[2] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol [1][3] |
| Boiling Point | 180.9 °C at 760 mmHg[4] |
| Flash Point | 63.2 °C[4] |
| Density | 0.97 g/cm³[4] |
| Appearance | Liquid |
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 4 | Warning | H227 | Combustible liquid[1] |
| Skin Corrosion/Irritation | 2 | Warning | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | Warning | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
To prevent direct contact and inhalation, the following personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection : Chemical safety goggles are required.[3] In situations with a higher potential for splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection : Wear nitrile gloves.[3] Ensure gloves are regularly inspected for signs of degradation or puncture.
-
Body Protection : A flame-resistant lab coat is essential due to the combustible nature of the chemical.[3] For tasks with a higher risk of splashing, consider chemical-resistant coveralls.[6]
-
Respiratory Protection : If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent respiratory irritation.[7]
Operational Handling Protocol
Adherence to this step-by-step protocol is critical for the safe handling of this compound.
-
Preparation and Inspection :
-
Before starting any work, ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Inspect all PPE for integrity. Do not use damaged gloves, goggles, or lab coats.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
-
Chemical Handling :
-
Ground and bond containers when transferring the chemical to prevent static discharge.[2]
-
Use only non-sparking tools and explosion-proof equipment.[2]
-
Avoid all contact with skin and eyes.[2]
-
Avoid breathing in vapors or mists.[2]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[2]
-
-
Storage :
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Immediate Actions :
-
Evacuate all non-essential personnel from the immediate spill area.
-
Remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[2]
-
Ensure adequate ventilation.
-
-
Containment and Cleanup :
-
Wear the appropriate PPE as detailed above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel.[2][3] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[2]
-
-
Decontamination :
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Avoid aqueous rinses that could lead to environmental release.[3]
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for proper disposal.
-
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Chemical Waste :
-
All waste containing this compound, including spill cleanup materials, must be collected in a clearly labeled, sealed, and appropriate container.
-
Dispose of the chemical waste through an approved waste disposal plant.[2] Do not dispose of it down the drain or with regular trash.
-
-
Container Disposal :
-
Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[2]
-
Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste.
-
Punctured or crushed containers should be disposed of through the approved waste disposal service.
-
References
- 1. This compound | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 23068-87-3 | Benchchem [benchchem.com]
- 4. Cas 23068-87-3,this compound | lookchem [lookchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
